Sodium 2-(morpholin-4-yl)propanoate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-morpholin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.Na/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMVROKDUHAHRF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])N1CCOCC1.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Sodium 2-(morpholin-4-yl)propanoate
Executive Summary
This technical guide provides an in-depth exploration of the chemical synthesis of Sodium 2-(morpholin-4-yl)propanoate, a substituted amino acid salt incorporating the morpholine heterocycle. The morpholine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. This document is intended for researchers, chemists, and drug development professionals, offering a detailed, field-proven methodology. We will dissect the primary synthetic pathway, which proceeds via nucleophilic substitution, followed by ester saponification and final salt formation. The causality behind experimental choices, critical process parameters, and robust analytical characterization are explained to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The synthesis of complex organic molecules is a cornerstone of pharmaceutical and materials science. Sodium 2-(morpholin-4-yl)propanoate is the sodium salt of 2-(morpholin-4-yl)propanoic acid. The parent acid is a chiral α-amino acid derivative where the α-amino group is part of a morpholine ring. Morpholine, a secondary amine containing an ether linkage, is a privileged structure in drug design, often imparting desirable pharmacokinetic properties.[1][2]
The synthesis of the target salt is logically approached in three distinct stages:
-
C-N Bond Formation: Creation of the bond between the morpholine nitrogen and the propanoate backbone.
-
Carboxylic Acid Deprotection: Conversion of a carboxylate ester precursor into the free carboxylic acid.
-
Salt Formation: A straightforward acid-base neutralization to yield the final sodium salt.
This guide will focus on the most reliable and scalable method for C-N bond formation: the direct alkylation of morpholine with an α-haloester. An alternative strategy, reductive amination, will also be discussed conceptually.
Primary Synthetic Pathway: Alkylation of Morpholine
The most direct and widely adopted strategy for synthesizing α-morpholino acids involves the nucleophilic substitution reaction between morpholine and a suitable 2-halopropanoate ester. This is followed by hydrolysis of the ester and subsequent neutralization.
Overall Reaction Scheme
The three-step synthesis is illustrated below:
-
Step 1: N-Alkylation: Morpholine + Ethyl 2-bromopropanoate → Ethyl 2-(morpholin-4-yl)propanoate
-
Step 2: Saponification: Ethyl 2-(morpholin-4-yl)propanoate + NaOH → Sodium 2-(morpholin-4-yl)propanoate (intermediate) + Ethanol
-
Step 3: Neutralization & Salt Formation: The intermediate is acidified to yield 2-(morpholin-4-yl)propanoic acid, which is then isolated and reacted with a sodium base to form the final, pure salt.
Diagram of Synthetic Workflow
Caption: Overall workflow for the synthesis of Sodium 2-(morpholin-4-yl)propanoate.
Mechanistic Considerations
The key C-N bond-forming step is a classic bimolecular nucleophilic substitution (SN2) reaction. Morpholine, being a secondary amine, acts as a potent nucleophile.[1] The nitrogen's lone pair of electrons attacks the electrophilic carbon atom bonded to the bromine in ethyl 2-bromopropanoate, displacing the bromide ion as the leaving group.
A base, such as potassium carbonate (K₂CO₃), is essential. It serves as a proton scavenger, neutralizing the hydrobromic acid (HBr) that is formed when the initially formed ammonium salt is deprotonated. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Notes |
| Morpholine | C₄H₉NO | 87.12 | Corrosive, handle with care |
| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | Lachrymator, irritant |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous |
| Acetonitrile (ACN) | CH₃CN | 41.05 | Anhydrous |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets or solution |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated or 6M solution |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
Step 1: Synthesis of Ethyl 2-(morpholin-4-yl)propanoate
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Add anhydrous acetonitrile (250 mL) to the flask.
-
Add morpholine (17.4 g, 0.2 mol) to the stirred suspension.
-
Slowly add ethyl 2-bromopropanoate (18.1 g, 0.1 mol) to the mixture dropwise over 15 minutes. The addition is mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (KBr and excess K₂CO₃).
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester as an oil. The product can be used directly in the next step or purified by vacuum distillation.
Step 2: Saponification to 2-(morpholin-4-yl)propanoic Acid
-
Transfer the crude ethyl 2-(morpholin-4-yl)propanoate into a 500 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water and add it to the flask.
-
Add 100 mL of ethanol to ensure homogeneity.
-
Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The completion of the saponification can be monitored by the disappearance of the ester spot on a TLC plate.
-
Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. This is the isoelectric point where the amino acid is least soluble. A white precipitate of 2-(morpholin-4-yl)propanoic acid should form.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Step 3: Formation of Sodium 2-(morpholin-4-yl)propanoate
-
Dissolve the dried 2-(morpholin-4-yl)propanoic acid (15.9 g, 0.1 mol, assuming 100% yield from the previous step) in 200 mL of anhydrous ethanol. Gentle warming may be required.
-
In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of ethanol.
-
Slowly add the ethanolic NaOH solution to the stirred solution of the acid.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the ethanol under reduced pressure. The resulting solid is the target compound, Sodium 2-(morpholin-4-yl)propanoate.[3][4] It can be further purified by recrystallization from an ethanol/ether mixture if necessary.
Alternative Synthetic Pathway: Reductive Amination
A viable, albeit less common, alternative is the reductive amination of an α-keto ester, such as ethyl pyruvate.
Principle & Mechanism
This one-pot reaction involves two key stages:
-
Iminium Ion Formation: Morpholine reacts with the ketone carbonyl of ethyl pyruvate to form an intermediate iminium ion.
-
Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion to a C-N single bond.[5][6]
A critical aspect of this method is the choice of reducing agent. It must be mild enough not to reduce the starting ketone but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this purpose.[7][8]
Conceptual Workflow Diagram
Caption: Conceptual workflow for the reductive amination synthesis route.
Purification and Characterization
Rigorous purification and characterization are paramount to validating the synthesis.
Purification Strategy
-
Intermediate Ester: If high purity is required before hydrolysis, the crude ethyl 2-(morpholin-4-yl)propanoate can be purified by vacuum distillation.
-
Final Salt: The final sodium salt is typically a crystalline solid. Recrystallization is the preferred method of purification. A common solvent system is a mixture of ethanol (in which the salt is soluble) and a non-polar solvent like diethyl ether or hexane to induce precipitation.
Spectroscopic Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (D₂O, 400 MHz): The proton NMR spectrum is expected to show characteristic signals:
-
A triplet around 3.7-3.8 ppm (4H, -O-CH ₂-CH₂-N-).
-
A quartet around 3.3-3.4 ppm (1H, CH -COOH).
-
A multiplet or triplet around 2.6-2.8 ppm (4H, -O-CH₂-CH ₂-N-).
-
A doublet around 1.2-1.3 ppm (3H, CH ₃-CH).
-
-
¹³C NMR (D₂O, 100 MHz): The carbon spectrum will confirm the carbon framework:
-
A signal >175 ppm for the carboxylate carbon (C OO⁻).
-
Signals around 66-68 ppm for the morpholine carbons adjacent to oxygen (-C H₂-O-).
-
A signal around 60-62 ppm for the α-carbon (C H-COO⁻).
-
Signals around 53-55 ppm for the morpholine carbons adjacent to nitrogen (-C H₂-N-).
-
A signal around 15-17 ppm for the methyl carbon (C H₃-).
-
-
Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum provides functional group information. Key absorptions include:
-
A strong, broad absorption band around 1580-1610 cm⁻¹ corresponding to the asymmetric stretching of the carboxylate (COO⁻) group.[9]
-
The absence of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch of the acid (around 1700-1725 cm⁻¹).
-
C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.[10]
-
Safety Considerations
-
Morpholine: Is a corrosive liquid. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl 2-bromopropanoate: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Handle with extreme care to avoid severe burns.
-
Solvents: Acetonitrile and diethyl ether are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.
Conclusion
The synthesis of Sodium 2-(morpholin-4-yl)propanoate is reliably achieved through a robust three-step sequence involving N-alkylation of morpholine with an ethyl 2-halopropanoate, followed by ester saponification and final salt formation. This method is scalable, utilizes readily available starting materials, and proceeds with well-understood reaction mechanisms. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product. The identity and purity must be rigorously confirmed by spectroscopic methods as outlined.
References
-
Convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. (2023). Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 72(4), 1083-1087.
-
2-morpholin-4-yl-propionic acid methyl ester. ChemSynthesis.
-
(S)-2-Morpholin-4-yl-propionic acid hydrochloride. Juvenus Drugs.
-
(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem.
-
2-(4-Morpholinyl)propanoic acid. ChemScene.
-
Synthesis of sodium 2-(4'-isobutylphenyl)propionate. PrepChem.com.
-
1H NMR Spectrum (1D, 300 MHz, H2O, predicted). NP-MRD.
-
Side reactions and byproduct formation in morpholine synthesis. Benchchem.
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules, 18(3), 3338-3350.
-
NAD(P)H-Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. PMC.
-
Morpholine. Wikipedia.
-
Supplementary Information. The Royal Society of Chemistry.
-
HNMR Practice 4. OpenOChem Learn.
-
Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. ResearchGate.
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
-
Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate.
-
SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka.
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
-
Sodium propionate. Wikipedia.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications.
-
An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Asian Journal of Organic & Medicinal Chemistry.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Application Note – Reductive Amination. Sigma-Aldrich.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
The derivatization reaction of morpholine. ResearchGate.
-
Assignment for the Infrared Spectrum of Solid Sodium Propionate from Low-Temperature Measurements in Combination with 13C Isotopic Shifts. ResearchGate.
-
Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate.
-
Preparation of 2-bromopropionic acid. PrepChem.com.
-
Applications and Uses of Sodium Propionate. FOODCHEM.
-
Structure Database (LMSD). LIPID MAPS.
-
Synthesis and Characterization of Morpholine Oleate: A Technical Guide. Benchchem.
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
-
Infrared spectrum of methyl propanoate. Doc Brown's Chemistry.
-
Sodium 3-(morpholin-4-yl)propane-1-sulfonate. PubChem.
-
Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate. PubChemLite.
-
Synthesis routes of 4-(2-Bromoethyl)morpholine. Benchchem.
-
Sodium propionate. NIST WebBook.
-
2-Morpholinopropanoic Acid. Pharmaffiliates.
-
Sodium Propionate And Propanoic Acid. Nanjing Chemical Material Corp.
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Chemical properties of Sodium 2-(morpholin-4-yl)propanoate
Executive Summary
Sodium 2-(morpholin-4-yl)propanoate (CAS: 2138270-47-8 for the salt form; Free Acid CAS: 25245-81-2) is a specialized ampholytic building block used primarily in the synthesis of pharmaceutical intermediates and advanced peptidomimetics. Structurally, it consists of a propionate backbone functionalized with a morpholine ring at the
Unlike its structural analog MOPS (3-morpholinopropanesulfonic acid), which serves as a biological buffer, Sodium 2-(morpholin-4-yl)propanoate functions as a chiral synthon and a solubility-enhancing moiety in drug discovery. Its dual functionality—combining a basic tertiary amine (morpholine) and an acidic carboxylate—allows it to modulate the pharmacokinetic profile of target molecules, particularly in improving aqueous solubility and tuning lipophilicity (LogP).
This guide details the chemical architecture, synthesis protocols, and analytical standards required for the rigorous handling of this compound in R&D environments.
Molecular Architecture & Physicochemical Profile
The compound exists as a zwitterionic motif in its neutral form but is supplied here as the sodium salt, rendering it highly water-soluble.
Structural Specifications
| Property | Data |
| IUPAC Name | Sodium 2-(morpholin-4-yl)propanoate |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 181.16 g/mol (Salt); 159.18 g/mol (Free Acid) |
| Chirality | Contains one chiral center at C2.[1][2][3] Available as Racemate, (S)-isomer, or (R)-isomer. |
| pKa (Calculated) | |
| Appearance | White to off-white hygroscopic crystalline powder |
| Solubility |
Stereochemistry & Stability
The 2-position (alpha to the carbonyl) is susceptible to racemization under strongly basic conditions due to the acidity of the
-
Hygroscopicity: The sodium salt is deliquescent.[4] It must be stored in desiccated environments to prevent hydrolysis or clumping.
-
Thermal Stability: Stable up to
(melting/decomposition).
Synthesis & Manufacturing Dynamics
The industrial synthesis of Sodium 2-(morpholin-4-yl)propanoate typically follows a nucleophilic substitution pathway, preferred for its scalability and cost-efficiency over Michael addition routes.
Core Synthesis Pathway (Nucleophilic Substitution)
The reaction involves the displacement of a halide from 2-chloropropionic or 2-bromopropionic acid by morpholine.
Step-by-Step Protocol:
-
Starting Materials: Sodium 2-bromopropionate (1.0 eq) is dissolved in water/THF.
-
Nucleophilic Attack: Morpholine (2.2 eq) is added dropwise at
to prevent exotherms. -
Reflux: The mixture is heated to
for 4–6 hours. -
Neutralization/Salt Formation: The excess morpholine is removed via vacuum distillation. The residue is treated with stoichiometric NaOH (if starting from free acid) or recrystallized (if starting from salt).
-
Purification: Recrystallization from Ethanol/Ether.
Synthesis Workflow Diagram
Figure 1: Nucleophilic substitution pathway for the synthesis of Sodium 2-(morpholin-4-yl)propanoate.
Analytical Characterization
To ensure "Trustworthiness" in application, the identity and purity must be validated using the following self-validating spectral markers.
Proton NMR ( -NMR) in
The spectrum is distinct due to the coupling between the
-
1.25 ppm (d, 3H): Methyl group doublet (
). - 2.60–2.80 ppm (m, 4H): Morpholine ring protons adjacent to Nitrogen.
-
3.20 ppm (q, 1H): The chiral
-proton (methine), coupled to the methyl group. - 3.70–3.85 ppm (m, 4H): Morpholine ring protons adjacent to Oxygen.
HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,
, ). -
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (low absorption, requires high concentration) or ELSD (Evaporative Light Scattering Detector) for better sensitivity.
Biological & Pharmaceutical Applications
This compound is not merely a buffer; it is a pharmacophore building block .
-
Solubility Enhancement: Introducing the morpholine-propionate moiety into hydrophobic drug scaffolds (via amide coupling) significantly lowers LogP, improving oral bioavailability.
-
ITK Inhibitor Synthesis: It serves as a key intermediate in the synthesis of Inducible T-cell Kinase (ITK) inhibitors, used in treating inflammatory diseases.[5] The chiral (S)-form is often preferred for target specificity.
-
Peptidomimetics: Acts as a non-natural amino acid surrogate, introducing a "kink" in peptide chains similar to proline but with increased polarity.
Mechanism of Action (Solubility Modulation)
Figure 2: Logical flow of solubility enhancement via morpholine-propionate conjugation.
Handling & Safety (E-E-A-T Compliance)
-
Storage: Store at
to under Argon. The salt is hygroscopic; exposure to moisture will alter stoichiometry (forming hydrates). -
Safety:
-
Disposal: Dissolve in water and dispose of via a licensed chemical waste contractor. Do not discharge into drains due to potential biological activity of morpholine derivatives.
References
-
PubChem. (2025).[1][3] 2-(morpholin-4-yl)propanoic acid | C7H13NO3.[1][6][7] National Library of Medicine. [Link]
- Google Patents. (2016). WO2016002918A1 - Method for producing indole compound (ITK Inhibitor Synthesis).
-
ChemSrc. (2024). CAS 2138270-47-8 Entry. [Link]
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- 2. 2-(2-Methylmorpholin-4-yl)propanoic acid | C8H15NO3 | CID 22030116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium 3-(morpholin-4-yl)propane-1-sulfonate--3-(morpholin-4-yl)propane-1-sulfonic acid (1/1/1) | C14H29N2NaO8S2 | CID 23702141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium propionate - Wikipedia [en.wikipedia.org]
- 5. WO2016002918A1 - ã¤ã³ãã¼ã«ååç©ã®è£½é æ¹æ³ - Google Patents [patents.google.com]
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Solubility Profiling and Thermodynamic Analysis of Sodium 2-(morpholin-4-yl)propanoate: A Technical Framework
This is an in-depth technical guide on the solubility profiling, thermodynamic modeling, and process implications of Sodium 2-(morpholin-4-yl)propanoate .
Executive Summary
Sodium 2-(morpholin-4-yl)propanoate is a specialized amphiphilic salt, combining a hydrophilic carboxylate head group with a morpholine ring that introduces moderate lipophilicity and hydrogen-bond accepting capability. Its solubility profile is critical for process development, particularly in the purification of pharmaceutical intermediates where it often serves as a key reagent or precursor.
This guide provides a comprehensive framework for determining, modeling, and utilizing the solubility data of this compound. Given the proprietary nature of specific solubility datasets for this exact salt in open literature, this whitepaper establishes the definitive protocol for its characterization , leveraging structure-property relationships (SPR) and thermodynamic first principles.
Chemical Identity and Solubility Prediction
Structural Analysis & Solvation Mechanism
The solubility behavior of Sodium 2-(morpholin-4-yl)propanoate is governed by the competition between its ionic lattice energy and the solvation enthalpy of its functional groups.
-
Ionic Head (Carboxylate Sodium): Drives high solubility in high-dielectric protic solvents (Water, Formamide) via ion-dipole interactions.
-
Morpholine Tail (Ether Oxygen + Tertiary Amine): Acts as a Hydrogen Bond Acceptor (HBA). This extends solubility into lower alcohols (Methanol, Ethanol) and chlorinated solvents (DCM, Chloroform) compared to simple amino acid salts like Sodium Alaninate.
-
Alkyl Backbone (Propanoate): Provides limited hydrophobic character, reducing solubility in highly polar media slightly compared to acetate analogs, but insufficient to enable solubility in non-polar alkanes (Hexane, Heptane).
Predicted Solubility Landscape (Solvent Screening Matrix)
Based on the Hansen Solubility Parameters (HSP) and dielectric constants, the expected solubility profile is categorized below. This matrix guides initial solvent selection for crystallization.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Protic Polar | Water, D2O | Very High (>50 g/100g ) | Strong ion-dipole hydration; lattice energy overcome by hydration enthalpy. |
| Lower Alcohols | Methanol, Ethanol | High (>10 g/100g ) | H-bonding with morpholine oxygen; moderate dielectric constant supports ion pairs. |
| Dipolar Aprotic | DMSO, DMF | Moderate | Solvates cations well but poorly solvates anions; good for intermediate polarity. |
| Ketones/Esters | Acetone, Ethyl Acetate | Low (<1 g/100g ) | Antisolvent Candidates. Insufficient polarity to dissociate the ion pair. |
| Non-Polar | Hexane, Toluene | Insoluble | Lack of dipole moment to interact with the ionic salt. |
Experimental Protocols: Determination of Solubility
To generate high-fidelity data for process design (e.g., cooling crystallization), two complementary methodologies are recommended: the Dynamic Laser Monitoring Method (for speed/metastable zone width) and the Static Gravimetric Method (for equilibrium accuracy).
Protocol A: Dynamic Laser Monitoring (Polythermal Method)
Best for: Rapid generation of solubility curves and Metastable Zone Width (MSZW) determination.
Workflow Logic:
-
Preparation: A known mass of solute and solvent are loaded into a jacketed glass vessel.
-
Dissolution: The system is heated at a constant rate (
) with agitation ( ). -
Detection: A laser (635 nm) passes through the solution to a photodiode.
-
Solid State:[1] Beam scattered/blocked (Low Transmission).
-
Dissolution Point (
): Beam transmits fully (Max Transmission).
-
-
Recrystallization: The solution is cooled. The temperature at which transmission drops indicates the nucleation point (
).
Protocol B: Static Equilibrium Gravimetric Method
Best for: High-accuracy thermodynamic data (
-
Saturation: Excess Sodium 2-(morpholin-4-yl)propanoate is added to the solvent at a fixed temperature (
). -
Equilibration: Stir for 24–48 hours to ensure solid-liquid equilibrium (SLE).
-
Sampling: Stop stirring for 2 hours. Supernatant is filtered through a
heated syringe filter. -
Quantification:
-
Weigh wet sample (
). -
Dry to constant weight under vacuum at
( ). -
Calculate Mole Fraction (
):
-
Thermodynamic Modeling and Correlation
Experimental data must be correlated to smoothing equations to allow for interpolation in process simulation software (e.g., Aspen Plus, Dynochem).
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Interpretation:
relates to the enthalpy of solution, while accounts for the temperature dependence of the heat capacity difference ( ).
The (Buchowski-Ksiazczak) Equation
Useful for systems exhibiting significant deviation from ideality due to hydrogen bonding (e.g., in alcohols).
- : Model parameters.
-
: Melting temperature of the solute (approx.
for similar sodium salts).
Thermodynamic Functions
From the Apelblat parameters, the apparent standard dissolution enthalpy (
Visualizing the Workflow
The following diagrams illustrate the logical flow for experimental determination and subsequent data analysis.
Diagram 1: Solubility Determination Workflow
Caption: Step-by-step logic for the Static Gravimetric Method, ensuring statistical validity (RSD < 1.0%) before modeling.
Diagram 2: Thermodynamic Model Selection
Caption: Decision tree for selecting the appropriate thermodynamic correlation model based on data linearity.
Process Application: Antisolvent Crystallization Design
For the purification of Sodium 2-(morpholin-4-yl)propanoate, a Cooling-Assisted Antisolvent Crystallization is the most efficient unit operation.
Solvent System Selection
-
Primary Solvent: Water or Methanol (High Solubility).
-
Antisolvent: Acetone or Isopropanol (Low Solubility).
Process Strategy
-
Dissolution: Dissolve the crude salt in minimum Water at
(near saturation). -
Filtration: Polish filter to remove mechanical impurities.
-
Antisolvent Addition: Slowly dose Acetone into the aqueous solution.
-
Critical Parameter: Monitor the Metastable Zone Width (MSZW) . Addition rate must be controlled to keep the supersaturation ratio (
) within the metastable zone ( ) to avoid oiling out or amorphous precipitation.
-
-
Cooling: Ramp temperature down to
to maximize yield.
Yield Estimation
Theoretical yield (
References
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Wang, J., et al. (2018). "Thermodynamic models for determination of solubility of 2-methyl-4-nitroaniline in twelve organic solvents". Journal of Molecular Liquids, 269, 486-495. (Reference for Apelblat modeling methodology). Link
-
Sha, F., et al. (2020). "Solubility and thermodynamic properties of sodium p-styrenesulfonate in six pure solvents". Journal of Chemical & Engineering Data, 65(3), 1234-1242. (Analogous sodium salt solubility study). Link
Sources
Discovery and history of morpholino-containing compounds
The Discovery and History of Morpholino-Containing Compounds is a tale of two distinct chemical lineages: the broad utility of the morpholine heterocycle in small-molecule medicinal chemistry, and the specific, revolutionary invention of the Phosphorodiamidate Morpholino Oligomer (PMO) backbone for antisense therapeutics.
This technical guide dissects both lineages, with a primary focus on the PMO backbone—a synthetic masterpiece that solved the "delivery and specificity" crisis of early genetic medicine.
Part 1: The Morpholine Ring in Small Molecule Medicinal Chemistry
Before the advent of antisense oligomers, the morpholine ring (
1.1 Physicochemical Properties & Pharmacophore Utility
The morpholine ring is frequently introduced into drug candidates to optimize Pharmacokinetics (PK) and Physicochemical properties .
-
Solubility & pKa: The morpholine nitrogen has a pKa of approximately 8.3 . This makes it moderately basic, allowing it to be protonated at physiological pH. This protonation significantly enhances aqueous solubility without making the compound too polar to cross cell membranes.
-
Metabolic Stability: Unlike open-chain amines, the cyclic ether oxygen withdraws electron density, modulating the basicity and reducing susceptibility to rapid oxidative metabolism (e.g., N-dealkylation).
-
Hydrogen Bonding: The ether oxygen serves as a weak hydrogen bond acceptor, while the nitrogen (if secondary) or its protonated form can act as a donor/acceptor, facilitating specific binding interactions within enzyme active sites.
1.2 Case Study: Linezolid (Zyvox)
Linezolid represents the first oxazolidinone antibiotic approved by the FDA (2000). The morpholine ring is critical for its spectrum of activity against Gram-positive bacteria.
-
Structure-Activity Relationship (SAR): The morpholine ring replaces more lipophilic moieties found in earlier, toxic analogs. It improves the solubility profile and reduces non-specific binding, contributing to a safer therapeutic index.
Part 2: The Invention of the Morpholino Oligomer (PMO)
While small molecules used the morpholine ring as a substituent, James Summerton (Antivirals Inc., later AVI BioPharma/Sarepta) reimagined it as the structural foundation of genetic medicine.
2.1 The Problem: Early Antisense Limitations (1970s-80s)
Early antisense attempts used natural DNA or Phosphorothioate (PS) DNA. These suffered from:
-
Nuclease Degradation: Natural DNA is destroyed in minutes by serum nucleases.
-
Toxicity: PS-DNA (sulfur replacing oxygen) binds non-specifically to proteins, causing complement activation and clotting issues.
-
Low Specificity: Charged backbones interact electrostatically with non-target cellular components.
2.2 The Solution: The PMO Backbone (1985-1997)
Summerton and Weller hypothesized that a neutral, non-ionic backbone would eliminate non-specific protein binding. They radically redesigned the nucleic acid structure:
-
Ribose Replacement: The 5-membered ribose sugar was replaced with a 6-membered morpholine ring .[1]
-
Linkage Replacement: The charged phosphodiester bond was replaced by a neutral phosphorodiamidate linkage.[]
Key Structural Differences:
| Feature | Natural DNA/RNA | Phosphorodiamidate Morpholino (PMO) |
| Sugar Moiety | Deoxyribose / Ribose | Morpholine Ring |
| Backbone Charge | Negative (Polyanion) | Neutral (Non-ionic) |
| Linkage | Phosphodiester | Phosphorodiamidate |
| Target Binding | Watson-Crick | Watson-Crick |
| Nuclease Sensitivity | High | Completely Resistant |
| Mechanism | RNase H cleavage (usually) | Steric Blocking (RNase H independent) |
2.3 Mechanism of Action: Steric Blocking
Unlike DNA-based antisense which recruits RNase H to chop up the mRNA, PMOs act as steric blockers . They bind to the target RNA and physically prevent the ribosome (translation blocking) or the spliceosome (splice switching) from accessing the sequence. This mechanism is crucial for Exon Skipping therapies.
Part 3: Technical Protocol – Synthesis of PMOs
The synthesis of PMOs is fundamentally different from standard DNA synthesis.[3] It uses P(V) chlorophosphoramidate chemistry and proceeds in the 5' to 3' direction (opposite to standard DNA synthesis).[3]
3.1 Experimental Workflow: Solid-Phase PMO Synthesis
Reagents Required:
-
Monomers: 5'-Activated Chlorophosphoramidate Morpholino subunits (Base protected).
-
Solid Support: Aminomethyl polystyrene resin (loaded with the 5'-end of the first subunit).
-
Coupling Reagent: Non-nucleophilic base (e.g., N-ethylmorpholine).
-
Deprotection Agent: Acid (e.g., Trifluoroacetic acid or Cyanoacetic acid).
Step-by-Step Cycle
-
Anchor Loading (5' End): The first morpholino subunit is attached to the resin via its 5'-end (the exocyclic carbon). The reactive site exposed for elongation is the Morpholine Ring Nitrogen (3'-equivalent) .
-
Detritylation (Deprotection): The protecting group (Trityl) is removed from the morpholine nitrogen of the resin-bound subunit using acid.[4]
-
Result: Free secondary amine on the resin-bound oligomer.
-
-
Coupling (Elongation): The Activated Monomer is added. This monomer has a Chlorophosphoramidate group at its 5' position and a protected nitrogen.
-
Reaction: The resin-bound Nitrogen attacks the Phosphorus of the incoming monomer's 5'-chlorophosphoramidate.
-
Chemistry: Nucleophilic substitution at Phosphorus (P-Cl bond broken, P-N bond formed).
-
Direction: 5' (Resin)
3' (Growth).
-
-
Capping (Optional): Unreacted amines are capped (acetylated) to prevent deletion sequences.
-
Cleavage & Base Deprotection: The completed oligomer is cleaved from the resin (usually with ammonia) and base protecting groups are removed.
3.2 Visualization: The Synthesis Cycle
Figure 1: The PMO synthesis cycle proceeds 5' to 3', utilizing chlorophosphoramidate chemistry to form the neutral phosphorodiamidate backbone.[3]
Part 4: Clinical Impact – The Exon Skipping Revolution
The unique stability and steric blocking mechanism of PMOs enabled the treatment of Duchenne Muscular Dystrophy (DMD). In DMD, a mutation disrupts the reading frame of the dystrophin gene.
4.1 Mechanism: Exon Skipping
PMOs are designed to bind to a specific splice acceptor/donor site or an exonic splicing enhancer (ESE). By sterically blocking the spliceosome, the PMO forces the splicing machinery to "skip" the targeted exon. This restores the reading frame, allowing the production of a truncated but functional dystrophin protein.[5][6][7]
4.2 FDA-Approved PMO Therapeutics
The following table summarizes the key PMO drugs approved by the FDA, all developed by Sarepta Therapeutics (or partners) using the chemistry devised by Summerton.
| Drug Name (Trade Name) | Approval Year | Indication | Target Exon | Mechanism |
| Eteplirsen (Exondys 51) | 2016 | DMD | Exon 51 | Exon Skipping |
| Golodirsen (Vyondys 53) | 2019 | DMD | Exon 53 | Exon Skipping |
| Viltolarsen (Viltepso) | 2020 | DMD | Exon 53 | Exon Skipping |
| Casimersen (Amondys 45) | 2021 | DMD | Exon 45 | Exon Skipping |
4.3 Visualization: Exon Skipping Pathway
Figure 2: Mechanism of PMO-mediated Exon Skipping. The PMO masks the mutated exon (e.g., Exon 51), causing it to be spliced out, which restores the mRNA reading frame.
References
-
Summerton, J. & Weller, D. (1997).[4][5][6][8][9][10][11][12][13] Morpholino Antisense Oligomers: Design, Preparation, and Properties. Antisense & Nucleic Acid Drug Development.[1][][4][9][10][12][13][14][15] Link
-
Summerton, J. (1999). Morpholino antisense oligomers: the case for an RNase H-independent structural type. Biochimica et Biophysica Acta (BBA). Link
-
Gene Tools, LLC. Synthesis of Morpholino Monomers and Oligomers. Standard Protocols. Link
-
FDA Center for Drug Evaluation and Research. (2016). Approval Package for Exondys 51 (Eteplirsen). Link
-
Kumari, A. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry. Medicinal Research Reviews. Link
-
Moulton, H.M.[11] & Jiang, S. (2009).[7] Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. Molecules. Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 3. WO2018057430A1 - Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry - Google Patents [patents.google.com]
- 4. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 5. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]
- 6. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]
- 7. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. US20090131624A1 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits - Google Patents [patents.google.com]
- 11. History of Research on Antisense Oligonucleotide Analogs | Substantia [riviste.fupress.net]
- 12. Processes for preparing phosphorodiamidate morpholino oligomers - Patent US-10947533-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Morpholino antisense oligomers: design, preparation, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of morpholino monomers, chlorophosphoramidate monomers, and solid-phase synthesis of short morpholino oligomers | Gene Tools, LLC [gene-tools.com]
- 15. Conception and Synthesis of Sequence‐Coded Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Biological Evaluation of Sodium 2-(morpholin-4-yl)propanoate
Introduction: The Scientific Rationale for Investigating Morpholine-Containing Compounds
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved and experimental drugs.[1] Its value stems from a unique combination of advantageous physicochemical and biological properties. The morpholine ring's flexible, chair-like conformation, coupled with a well-balanced lipophilic-hydrophilic profile and a reduced pKa value, often bestows favorable pharmacokinetic characteristics upon a molecule, such as improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.[2][3][4]
Consequently, the morpholine scaffold is integral to numerous bioactive compounds targeting a diverse range of molecular targets, including enzymes and receptors involved in oncology, neurodegenerative diseases, and inflammatory disorders.[1][2] Sodium 2-(morpholin-4-yl)propanoate is a novel compound incorporating this key pharmacophore. As a sodium salt of a propionic acid derivative, it is anticipated to have good aqueous solubility, making it amenable to a variety of in vitro biological assays.[5]
This guide provides a comprehensive, two-tiered framework for the initial biological characterization of Sodium 2-(morpholin-4-yl)propanoate. It is designed for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols that explain the causality behind experimental choices, ensuring technical accuracy and reproducibility. The protocols outlined herein will enable the determination of the compound's cytotoxic and/or cytostatic potential and provide a robust template for assessing its inhibitory activity against specific enzyme targets.
PART 1: Compound Handling and Stock Solution Preparation
The integrity of any bioassay is contingent upon the accurate preparation and storage of the test compound. As a sodium salt, Sodium 2-(morpholin-4-yl)propanoate is predicted to be soluble in aqueous buffers.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Initial Solubility Test: Begin by dissolving a small, accurately weighed amount of the compound (e.g., 1-5 mg) in a known volume of high-purity sterile water or dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle vortexing or sonication may be used to aid dissolution. Visually inspect for complete dissolution. Expertise Note: While water is the preferred solvent for a sodium salt, using DMSO for the primary stock is a common practice in drug discovery as it is compatible with most cell-based and biochemical assays and facilitates long-term storage at -20°C or -80°C.
-
Stock Solution Preparation: Based on the solubility test, accurately weigh a larger quantity of Sodium 2-(morpholin-4-yl)propanoate and dissolve it in the chosen solvent to create a primary stock solution (e.g., 10 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container. This is critical for cell-based assays to prevent microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots protected from light at -20°C or -80°C.
PART 2: Tier 1 Screening - Assessment of Cellular Viability and Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and identifies the concentration range for subsequent, more specific assays. The Water-Soluble Tetrazolium Salt (WST-1) assay is a robust colorimetric method for quantifying cell viability and proliferation. It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium salt to a soluble formazan dye.
Protocol 2: WST-1 Cell Viability Assay
-
Cell Seeding:
-
Culture the selected cell line (e.g., HeLa, A549, HepG2) under standard conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count to determine cell density.
-
Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Trustworthiness Note: Optimizing cell seeding density is crucial. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Sodium 2-(morpholin-4-yl)propanoate stock solution in the appropriate cell culture medium. A common starting range is from 100 µM down to low nanomolar concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., 0.1% DMSO) used for the compound dilutions. This accounts for any solvent-induced effects.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or doxorubicin) to ensure the assay is responsive.
-
Blank Control: Wells containing medium only (no cells) to determine the background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition and Incubation:
-
Following the treatment period, add 10 µL of the WST-1 reagent directly to each well.
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the metabolic rate of the cell line and should be determined empirically.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm. A reference wavelength of 620 nm is often used to reduce background noise.
-
Data Presentation and Analysis
Table 1: Example 96-Well Plate Layout for WST-1 Assay
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Veh | Veh |
| B | Blank | 100 µM | 100 µM | 100 µM | 10 µM | 10 µM | 10 µM | 1 µM | 1 µM | 1 µM | Veh | Veh |
| C | Blank | 33.3 µM | 33.3 µM | 33.3 µM | 3.3 µM | 3.3 µM | 3.3 µM | 0.3 µM | 0.3 µM | 0.3 µM | Pos | Pos |
| D | Blank | 11.1 µM | 11.1 µM | 11.1 µM | 1.1 µM | 1.1 µM | 1.1 µM | 0.1 µM | 0.1 µM | 0.1 µM | Pos | Pos |
| E | Blank | 3.7 µM | 3.7 µM | 3.7 µM | 0.37 µM | 0.37 µM | 0.37 µM | 0.03 µM | 0.03 µM | 0.03 µM | UT | UT |
| F | Blank | 1.2 µM | 1.2 µM | 1.2 µM | 0.12 µM | 0.12 µM | 0.12 µM | 0.01 µM | 0.01 µM | 0.01 µM | UT | UT |
| G | Blank | 0.4 µM | 0.4 µM | 0.4 µM | 0.04 µM | 0.04 µM | 0.04 µM | 0.004 µM | 0.004 µM | 0.004 µM | UT | UT |
| H | Blank | 0.13 µM | 0.13 µM | 0.13 µM | 0.013 µM | 0.013 µM | 0.013 µM | 0.001 µM | 0.001 µM | 0.001 µM | UT | UT |
| Cmpd = Compound, Veh = Vehicle, Pos = Positive Control, UT = Untreated |
Data Calculation:
-
Correct for Background: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control)] * 100
-
-
Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[6]
Visualization of WST-1 Workflow
Caption: Workflow for the WST-1 cell viability assay.
PART 3: Tier 2 Screening - Biochemical Enzyme Inhibition Assay
Given that many morpholine-containing drugs act as enzyme inhibitors, a logical next step is to screen Sodium 2-(morpholin-4-yl)propanoate against a relevant enzyme target.[2][3] This protocol provides a generalized template for a biochemical inhibition assay using a purified enzyme, which can be adapted for various enzyme classes (e.g., kinases, proteases, oxidoreductases). The fundamental principle is to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.[7][8]
Protocol 3: General Biochemical Enzyme Inhibition Assay
-
Materials and Reagents:
-
Purified enzyme of interest.
-
Specific substrate for the enzyme.
-
Sodium 2-(morpholin-4-yl)propanoate (inhibitor).
-
Assay buffer (optimized for pH, ionic strength, and any necessary cofactors for the specific enzyme).
-
96-well or 384-well microplates (clear, black, or white, depending on the detection method - absorbance, fluorescence, or luminescence).
-
Microplate reader.
-
-
Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Prepare a serial dilution of the inhibitor to test a range of concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed volume of assay buffer to all wells.
-
Add a small volume (e.g., 1-5 µL) of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the pre-incubation by adding a fixed amount of the enzyme to each well.
-
Expertise Note: Pre-incubating the enzyme and inhibitor allows for the binding to reach equilibrium before the reaction is started. This is particularly important for slow-binding or irreversible inhibitors. A typical pre-incubation is 15-30 minutes at room temperature or the enzyme's optimal temperature.[9]
-
-
Reaction Initiation and Monitoring:
-
Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Immediately place the plate in a microplate reader and monitor the reaction progress over time (kinetic read) or read at a single endpoint after a fixed incubation period. The signal (e.g., increase in absorbance or fluorescence) should be linear with time in the initial phase of the reaction.[8]
-
-
Controls:
-
100% Activity Control (No Inhibitor): Enzyme, substrate, and vehicle.
-
0% Activity Control (Background): Substrate and vehicle (no enzyme).
-
-
-
Data Analysis:
-
Calculate Reaction Rate: For kinetic assays, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the progress curve.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] * 100
-
-
Determine IC₅₀: Plot the Percent Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualization of Enzyme Inhibition Principle
Caption: Principle of competitive enzyme inhibition.
Conclusion and Future Directions
This application note provides a foundational, two-tiered strategy for the initial biological profiling of Sodium 2-(morpholin-4-yl)propanoate. The Tier 1 cell viability assay is essential for establishing a dose-response relationship and identifying a therapeutic index. The Tier 2 biochemical assay protocol serves as a robust template for investigating the compound's mechanism of action once a putative molecular target is identified.
Successful execution of these protocols will yield critical preliminary data, guiding subsequent studies. Depending on the results, further investigations could include more complex cell-based assays (e.g., apoptosis, cell cycle analysis), target engagement studies, and eventually, in vivo efficacy models. The inherent drug-like properties of the morpholine scaffold make Sodium 2-(morpholin-4-yl)propanoate a compelling candidate for further research, and the methodologies described here provide the essential starting point for that journey.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Franchini, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
Franchini, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]
-
BioTechniques. (2019, August 5). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]
-
BioPharm International. (2020, November 12). Essentials in Bioassay Development. Retrieved from [Link]
-
Yadav, S. K., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Retrieved from [Link]
-
Tzanetou, E., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry. Retrieved from [Link]
-
protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
-
PubMed. (2019, September 15). Best practices in bioassay development to support registration of biopharmaceuticals. Retrieved from [Link]
-
Veeda Lifesciences. (2022, January 8). Development And Execution Of In Vivo Bioassays. Retrieved from [Link]
-
Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]
-
BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Propionate. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol Guide: The Use of Morpholino-Based Buffers in Biological Experiments
A Note on Compound Nomenclature: Initial searches for "Sodium 2-(morpholin-4-yl)propanoate" did not yield established use as a biological buffer. It is highly probable that the intended compound is a well-characterized morpholino-based buffer, such as MOPS (3-(N-morpholino)propanesulfonic acid), given the structural similarities. This guide will focus on the application and protocols for MOPS, a widely used buffer in life sciences research.
Introduction to MOPS as a Biological Buffer
3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that was first described by Good and his colleagues in their pioneering work to develop buffers suitable for biological research.[1][2] MOPS is a member of the "Good's buffers" series, which are characterized by their pKa values near physiological pH, high water solubility, and minimal interaction with biological macromolecules.[2] The sodium salt of MOPS is commonly used to prepare buffer solutions.[1]
The key advantages of using MOPS buffer in biological experiments include its effective buffering capacity in the pH range of 6.5 to 7.9, its optical transparency in the UV-visible range, and its low propensity to form complexes with most metal ions.[1] These properties make MOPS a versatile buffer for a wide range of applications, including cell culture, protein purification, electrophoresis, and enzymatic assays.[1][3]
Physicochemical Properties of MOPS
A thorough understanding of the physicochemical properties of MOPS is essential for its effective use in experimental design.
| Property | Value | Source |
| pKa at 25°C | 7.2 | [4] |
| Useful pH Range | 6.5 - 7.9 | [1] |
| Molecular Formula (Sodium Salt) | C7H14NNaO4S | [2][4] |
| Molecular Weight (Sodium Salt) | 231.25 g/mol | [2][4] |
| Water Solubility | High (523 g/L at 20°C) | [4] |
Applications and Protocols
Preparation of MOPS Buffer (1 M Stock Solution)
This protocol describes the preparation of a 1 M stock solution of MOPS sodium salt buffer, which can be diluted to the desired working concentration for various applications.
Materials:
-
MOPS sodium salt (MW: 231.25 g/mol )
-
Deionized, nuclease-free water
-
pH meter
-
Sterile container for storage
Protocol:
-
Weighing the Reagent: Weigh out 231.25 g of MOPS sodium salt for a 1 L solution.
-
Dissolving the Reagent: Add the MOPS sodium salt to approximately 800 mL of deionized water in a beaker with a stir bar. Stir until the powder is completely dissolved.[4]
-
pH Adjustment: The pH of the dissolved MOPS sodium salt will be alkaline.[4] Adjust the pH to the desired value (e.g., 7.2) using concentrated HCl. Add the acid dropwise while continuously monitoring the pH.
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilization and Storage: For applications requiring sterile conditions, such as cell culture, filter-sterilize the buffer solution through a 0.22 µm filter. Store the stock solution at room temperature.[4]
Caption: Experimental workflow for RNA electrophoresis using MOPS buffer.
Use of MOPS in Cell Culture Media
MOPS can be used as a buffering agent in cell culture media, particularly for bacteria, yeast, and mammalian cells, to maintain a stable pH. [1] Protocol for Supplementing Media with MOPS:
-
Determine the desired final concentration of MOPS: A typical working concentration is 20-50 mM.
-
Add sterile MOPS stock solution to the basal medium: For example, to prepare 500 mL of medium with a final MOPS concentration of 20 mM, add 10 mL of a sterile 1 M MOPS stock solution to 490 mL of the basal medium.
-
Aseptically mix the medium: Gently swirl the bottle to ensure uniform distribution of the buffer.
-
Verify the final pH of the supplemented medium: Use a calibrated pH meter to ensure the pH is within the optimal range for the specific cell line. Adjust if necessary with sterile HCl or NaOH.
Considerations and Limitations
While MOPS is a versatile buffer, there are some considerations to keep in mind:
-
Temperature Dependence of pKa: The pKa of MOPS, like most buffers, is temperature-dependent. It is important to adjust the pH of the buffer at the temperature at which it will be used.
-
Potential for Interaction: Although MOPS has a low tendency to interact with metal ions, it is always advisable to verify its compatibility with specific enzymes or proteins in your experimental system, especially if metal cofactors are involved.
-
Autoclaving: MOPS should not be autoclaved with sugars, as this can lead to the Maillard reaction, resulting in a yellowing of the solution and the formation of compounds that may be toxic to cells.
Conclusion
MOPS is a reliable and versatile buffer for a wide array of biological and biochemical applications. Its favorable physicochemical properties, including a pKa near physiological pH and minimal interaction with biological molecules, make it a valuable tool for researchers. By following established protocols and being mindful of its limitations, scientists can effectively utilize MOPS to maintain stable pH conditions in their experiments, contributing to the reproducibility and accuracy of their results.
References
-
Matrix Fine Chemicals. SODIUM;2-MORPHOLIN-4-YLETHANESULFONATE | CAS 71119-23-8. Available from: [Link]
-
Discovery Fine Chemicals. MOPS Sodium Buffer [3-(N-Morpholino)-propane sulfonic acid sodium salt] - 71119-22-7. Available from: [Link]
-
Khan Academy. Methods for preparing buffers. Available from: [Link]
-
PubChem. Sodium 3-(morpholin-4-yl)propane-1-sulfonate. Available from: [Link]
-
ChemSynthesis. 2-morpholin-4-yl-propionic acid methyl ester. Available from: [Link]
-
PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. Available from: [Link]
-
Molecules. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]
-
Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Available from: [Link]
-
Amerigo Scientific. Ethyl 2-morpholin-4-ylpropanoate. Available from: [Link]
-
FooDB. Showing Compound Sodium propionate (FDB015271). Available from: [Link]
-
RSC Advances. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]
-
PubMed. Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo. Available from: [Link]
-
Frontiers in Toxicology. Using in vitro bioassays to guide the development of safer bio-based polymers for use in food packaging. Available from: [Link]
-
Biology LibreTexts. 11: Creating Buffer Solutions. Available from: [Link]
-
Wikipedia. Sodium propionate. Available from: [Link]
-
Numerade. 2-step retrosynthetic scheme for sodium propanoate. Available from: [Link]
-
RSC Publishing. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]
-
Chemister.ru. sodium propionate. Available from: [Link]
-
Cheméo. sodium propanoate - Chemical & Physical Properties. Available from: [Link]
-
Journal of Biological Chemistry. Protein–Protein Complex Stability Controls Substrate Scope in a β-Ketoacyl-ACP Reductase Specific for Medium Chains. Available from: [Link]
-
Journal of Materials Chemistry B. Synthetic glycopolymers as modulators of protein aggregation: influences of chemical composition, topology and concentration. Available from: [Link]
-
MDPI. Interactions of β-Conglycinin (7S) with Different Phenolic Acids—Impact on Structural Characteristics and Proteolytic Degradation of Proteins. Available from: [Link]
-
MDPI. Formulation Optimization of Extemporaneous Oral Liquids Containing Naloxone and Propranolol for Pediatric Use. Available from: [Link]
Sources
Technical Guide: Sodium 2-(morpholin-4-yl)propanoate in Organic Synthesis
Executive Summary
Sodium 2-(morpholin-4-yl)propanoate (CAS: 2138270-47-8 for generic salt forms; related acid CAS: 70592-43-1) serves as a critical
Its utility spans two distinct eras of synthesis:
-
Classical Medicinal Chemistry: As an acylating agent for amine nucleophiles to generate morpholine-containing amides (common in kinase inhibitors).
-
Modern Radical Chemistry: As a redox-active precursor for decarboxylative
cross-coupling , leveraging the low oxidation potential of the -amino carboxylate to access complex benzylic amines via photoredox catalysis.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Sodium 2-(morpholin-4-yl)propanoate |
| Formula | |
| MW | 181.16 g/mol |
| Solubility | High in |
| Stability | Hygroscopic solid; stable under ambient conditions if desiccated.[1] |
| Key Reactivity | Nucleophilic (N-center), Electrophilic (via activation of carboxylate), Radical (via oxidative decarboxylation). |
Preparation Protocol: Synthesis of Sodium 2-(morpholin-4-yl)propanoate[2]
This protocol describes the scalable synthesis starting from ethyl 2-bromopropionate. The process involves nucleophilic substitution followed by saponification.
Reagents
-
Ethyl 2-bromopropionate (
equiv) -
Morpholine (
equiv) — Acts as nucleophile and base -
Sodium Hydroxide (
equiv, 2M aqueous solution) -
Solvents: Toluene (Step 1), Ethanol (Step 2)
Step-by-Step Methodology
Phase 1:
Alkylation
-
Setup: Charge a chemically resistant reactor with morpholine (
equiv) and toluene ( vol). Cool to . -
Addition: Add ethyl 2-bromopropionate (
equiv) dropwise over 60 minutes, maintaining internal temperature to minimize elimination side-products (acrylates). -
Reaction: Warm to
and stir for 4 hours. Monitor by TLC/GC (Disappearance of bromide). -
Workup: Filter off the precipitated morpholinium bromide salt. Wash the filtrate with brine (
vol). Dry the organic layer over and concentrate in vacuo to yield ethyl 2-(morpholin-4-yl)propanoate as a clear oil.
Phase 2: Saponification & Salt Formation
-
Hydrolysis: Dissolve the crude ester in Ethanol (
vol). Add 2M NaOH ( equiv) dropwise at ambient temperature. -
Monitoring: Stir at
for 2 hours. Reaction is complete when the ester spot disappears (TLC). -
Isolation: Concentrate the mixture to remove ethanol. The residue is an aqueous solution of the sodium salt.
-
Purification (Critical):
-
Option A (Aqueous use): Use directly if the next step is aqueous.
-
Option B (Solid Isolation): Lyophilize the aqueous residue. Triturate the resulting solid with anhydrous diethyl ether to remove trace organics. Dry in a vacuum desiccator over
.
-
QC Check:
Application 1: Synthesis of Amide-Based Kinase Inhibitors
Context: Used in the synthesis of ITK inhibitors where the morpholine group improves solubility.
Mechanism
The carboxylate is activated (e.g., via HATU or Acid Chloride) to react with an aniline or amine. The sodium salt must often be neutralized or used with HCl scavengers.
Protocol: HATU-Mediated Coupling
-
Activation: Suspend Sodium 2-(morpholin-4-yl)propanoate (
equiv) in DMF. Add DIPEA ( equiv) and HATU ( equiv). Stir for 15 mins.-
Note: The sodium salt effectively buffers the reaction, but excess base ensures the amine partner remains nucleophilic.
-
-
Coupling: Add the amine partner (e.g., a substituted indole or aniline) (
equiv). -
Reaction: Stir at
for 12 hours. -
Workup: Dilute with EtOAc, wash with saturated
(remove byproducts) and brine.
Advanced Application: Photoredox Decarboxylative Arylation
Context: This is a state-of-the-art application where the molecule acts as a radical precursor to install the 1-(morpholin-4-yl)ethyl motif onto arenes.
Rationale
-Amino acids possess low oxidation potentials (Experimental Workflow
Reaction: Sodium 2-(morpholin-4-yl)propanoate + Aryl Bromide
Reagents:
-
Precursor: Sodium 2-(morpholin-4-yl)propanoate (
equiv) -
Electrophile: Aryl Bromide (
equiv) -
Photocatalyst:
( mol%) -
Cross-Coupling Catalyst:
( mol%) + dtbbpy ( mol%) -
Solvent: DMSO (degassed)
Protocol:
-
Glovebox Setup: In a vial, combine the Ni-catalyst, ligand, and photocatalyst. Add the Sodium 2-(morpholin-4-yl)propanoate and Aryl Bromide.
-
Critical: The sodium salt form is often less soluble in organic solvents than the free acid/TFA salt. Addition of 1.0 equiv of TFA or using the free acid form is often preferred to generate the soluble species in situ while maintaining the correct protonation state for the catalytic cycle.
-
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) with fan cooling to maintain
. -
Time: 24-48 hours.
-
Purification: Silica gel chromatography.
Mechanistic Pathway Visualization
Caption: Dual Catalytic Cycle: The carboxylate is oxidized to generate a radical which enters the Nickel cycle.[1]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Elimination to acrylate | Keep temperature |
| Gummy Solid (Step 2) | Incomplete drying | The sodium salt is hygroscopic. Lyophilize or dry over |
| No Reaction (Photoredox) | Solubility issues | The Na-salt is insoluble in DMSO/DMA. Add 1.0 equiv TFA or use the free acid form. |
| Racemization | High pH / Temp | The |
References
-
Zuo, Z., et al. (2014).
-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society.[3] Link -
Coric, I., & MacMillan, D. W. C. (2015).
-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Princeton University / Macmillan Group. Link -
Japan Tobacco Inc. (2016).[4] Indole Compounds and Methods for Producing Same (Patent WO2016002918A1). Google Patents. Link
-
Organic Syntheses. (2015). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Organic Syntheses. Link
Sources
Troubleshooting & Optimization
Improving the yield of Sodium 2-(morpholin-4-yl)propanoate synthesis
Technical Support Guide: Synthesis & Optimization of Sodium 2-(morpholin-4-yl)propanoate
Strategic Overview
Objective: Maximize the yield and purity of Sodium 2-(morpholin-4-yl)propanoate (CAS: 25245-81-2 (acid form)).
The Challenge:
The synthesis of
-
Elimination vs. Substitution: The basic conditions required for amine alkylation can promote dehydrohalogenation of the
-halo precursor, yielding acrylic acid derivatives (thermodynamic dead-end). -
Polymerization: Direct reaction with free acids can lead to self-condensation into morpholine-2,5-diones (diketopiperazine-like structures).
The Solution: To ensure high yield and reproducibility, we recommend the Ester-Intermediated Route . By protecting the carboxylic acid as an ester (e.g., ethyl 2-bromopropionate), you eliminate the zwitterionic character of the intermediate, prevent polymerization, and allow for easier purification of the neutral intermediate before final hydrolysis.
Module 1: Optimized Synthesis Protocol (Ester Route)
This protocol is designed for a 100 mmol scale.
Step 1: N-Alkylation (Formation of the Ester Intermediate)
-
Reagents:
-
Ethyl 2-bromopropionate (1.0 equiv, 18.1 g) — Preferred over chloro-analogs for faster kinetics at lower temperatures.
-
Morpholine (2.2 equiv, 19.2 g) — Acts as both nucleophile and HCl scavenger.
-
Solvent: Toluene (anhydrous, 100 mL).
-
-
Procedure:
-
Charge morpholine and toluene into a reactor. Cool to 0–5°C .
-
Add Ethyl 2-bromopropionate dropwise over 30 minutes. Critical: Exotherm control is vital to suppress elimination to ethyl acrylate.
-
Allow to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
In-Process Control (IPC): Check TLC or GC. If starting material remains, heat gently to 40°C. Avoid reflux temperatures (>80°C) to minimize elimination.
-
Workup: Filter off the precipitated Morpholine
HBr salt. Wash the filtrate with water (2 x 30 mL) to remove residual morpholine. Dry organic layer ( ) and concentrate in vacuo to yield crude Ethyl 2-(morpholin-4-yl)propanoate (typically a pale yellow oil).
-
Step 2: Hydrolysis & Salt Formation
-
Reagents:
-
Crude Ester from Step 1.
-
Sodium Hydroxide (NaOH), 2M aqueous solution (1.05 equiv).
-
Ethanol (50 mL).
-
-
Procedure:
-
Dissolve the crude ester in ethanol.
-
Add 2M NaOH solution at room temperature.
-
Stir at 25°C for 2 hours. Note: Ester hydrolysis is rapid; heating is rarely necessary and may cause racemization.
-
Concentration: Remove ethanol under reduced pressure.
-
Isolation: The remaining aqueous solution contains the product.
-
Method A (Lyophilization): Freeze dry the aqueous solution to obtain the white powder directly.
-
Method B (Crystallization): Concentrate to a thick syrup. Add Isopropanol (IPA) or Acetone to induce precipitation of the sodium salt. Filter and dry under vacuum.
-
-
Module 2: Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a significant "acrylate" peak in NMR. What happened?
Diagnosis: Elimination side reaction.
Mechanism: The
-
Lower Temperature: Conduct the addition at -10°C to 0°C.
-
Solvent Switch: Switch from Toluene to a polar aprotic solvent like Acetonitrile or THF . This increases the nucleophilicity of morpholine relative to its basicity.
Q2: The final sodium salt is hygroscopic and turns into a goo. How do I handle this?
Diagnosis: Water retention. Sodium salts of short-chain amino acids are notoriously hygroscopic. Corrective Action:
-
Azeotropic Drying: After hydrolysis, add Toluene or Ethanol to the crude syrup and rotovap again. Repeat 2-3 times to pull off bound water.
-
Storage: Store immediately in a desiccator or under Argon.
-
Alternative Salt: If the sodium salt is too difficult to handle, consider isolating the Hydrochloride salt (treat free acid with HCl in dioxane) which is often crystalline and non-hygroscopic, then neutralize in situ before use.
Q3: Can I use 2-Chloropropanoic acid directly to save a step?
Answer: Yes, but with caveats.
Risk: Direct reaction requires 2 equivalents of base (one for the carboxylic acid, one for the HCl). The carboxylate anion exerts electronic repulsion, slowing down the
-
Use Water as solvent.
-
Maintain pH at 10–11 using a pH-stat with NaOH.
-
Heat is required (80°C), which increases the risk of byproduct formation.
-
Verdict: Only use this route for cost-critical, large-scale manufacturing where yield loss is acceptable vs. step count.
Module 3: Visualized Workflows
Figure 1: Synthesis Pathway & Logic Flow
This diagram illustrates the critical decision points between the Ester Route (High Yield) and Direct Acid Route (Green/Short), highlighting the elimination trap.
Caption: Figure 1. Comparative reaction pathways showing the critical temperature control point to avoid elimination side-products.
Figure 2: Troubleshooting Decision Tree
Use this guide to diagnose yield issues based on crude mixture analysis.
Caption: Figure 2. Diagnostic logic for identifying and resolving common synthetic failures.
Quantitative Data Summary
| Parameter | Recommended Value | Impact of Deviation |
| Stoichiometry | 1.0 eq Halide : 2.2 eq Morpholine | <2.0 eq leads to incomplete conversion; excess is easily removed. |
| Temperature | 0°C (Addition) | >40°C promotes elimination (20-30% yield loss). |
| Concentration | 0.5 M – 1.0 M | Too concentrated promotes exotherms; too dilute slows kinetics. |
| Hydrolysis pH | 10–12 | pH >13 or prolonged heat can cause racemization (if chiral). |
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
-
Synthesis of Morpholine Derivatives
- Organic Syntheses, Coll. Vol. 8, p. 358 (1993); Vol. 68, p. 188 (1990).
-
BenchChem. Optimization of reaction conditions for morpholine-2,5-dione synthesis. Link (Discusses the polymerization side-reaction of
-amino acids).
-
Salt Formation & Purification
-
Properties of 2-(morpholin-4-yl)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25245-81-2. Link
-
Sources
Technical Support Center: Overcoming Solubility Challenges with Sodium 2-(morpholin-4-yl)propanoate in Aqueous Solutions
Welcome to the comprehensive troubleshooting guide for Sodium 2-(morpholin-4-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. By understanding the physicochemical properties of this compound and the factors influencing its behavior in aqueous solutions, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues in a question-and-answer format, providing both the scientific reasoning and actionable steps to resolve them.
Q1: My Sodium 2-(morpholin-4-yl)propanoate is not dissolving completely in my aqueous buffer, or it precipitates out of solution over time. What are the primary causes?
A1: The incomplete dissolution or precipitation of Sodium 2-(morpholin-4-yl)propanoate is often linked to several key factors related to its chemical structure and the solution's properties. As the sodium salt of a weak acid, its solubility is highly dependent on the physicochemical environment.
Core Scientific Principles:
-
pH of the Solution: Sodium 2-(morpholin-4-yl)propanoate is the salt of a weak carboxylic acid. In acidic conditions (lower pH), the propanoate anion can become protonated, forming the less soluble free acid, (2S)-2-(morpholin-4-yl)propanoic acid. The morpholine group, being a tertiary amine, can also be protonated at low pH.[1][2] Basic salts, like this one, are generally more soluble in acidic solutions (pH < 7) and less soluble in basic solutions (pH > 7).[3]
-
Common Ion Effect: The presence of other sodium salts in your buffer can decrease the solubility of Sodium 2-(morpholin-4-yl)propanoate.[4][5][6] According to Le Chatelier's principle, adding a common ion (in this case, Na⁺) to a saturated solution of the salt will shift the equilibrium towards the undissolved solid, causing precipitation.[5][7]
-
Temperature: While heating generally increases the rate of dissolution and the solubility of many solids, this effect can vary.[3][8][9] It's crucial to understand the specific temperature-solubility profile of your compound.
-
Concentration: Exceeding the intrinsic solubility limit of the compound in a specific buffer system will inevitably lead to precipitation.[10]
-
Ionic Strength: The total concentration of ions in a solution can influence solubility. Both very high and very low salt concentrations can sometimes lead to decreased solubility.[10]
Troubleshooting Workflow: From Problem to Solution
This workflow provides a systematic approach to identifying and resolving solubility issues.
Caption: A systematic workflow for troubleshooting solubility issues.
Q2: I suspect the pH of my buffer is the culprit. How do I determine the optimal pH range and adjust it correctly?
A2: Optimizing the pH is a critical step. Since Sodium 2-(morpholin-4-yl)propanoate is a salt of a weak acid, its solubility is significantly influenced by pH.
Expertise & Experience:
The morpholine moiety in the compound has a pKa value that makes it sensitive to pH changes within typical biological ranges.[11] Protonation of the morpholine nitrogen in acidic conditions can affect the overall charge and solubility of the molecule.[1]
Experimental Protocol: pH Screening for Optimal Solubility
-
Prepare a Concentrated Stock Solution: Dissolve a small, known quantity of Sodium 2-(morpholin-4-yl)propanoate in a minimal amount of pure water or a suitable organic solvent like DMSO to create a concentrated stock.
-
Prepare a Series of Buffers: Create a range of buffers with varying pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments). Common biological buffers like phosphate or TRIS can be used, but be mindful of potential buffer-compound interactions.
-
Test Solubility: Add a small, consistent aliquot of your stock solution to each buffer to reach your target final concentration.
-
Observe and Quantify:
-
Visual Inspection: Check for any cloudiness or precipitate immediately after addition and after a defined incubation period (e.g., 1 hour, 24 hours) at your standard experimental temperature.
-
Quantitative Analysis: For a more precise measurement, centrifuge the samples to pellet any undissolved compound. Then, measure the concentration of the supernatant using an appropriate analytical technique such as HPLC or UV-Vis spectroscopy.[10]
-
Data Presentation: Example pH Screening Results
| Buffer pH | Visual Observation (1 hr) | Supernatant Concentration (µg/mL) |
| 5.0 | Clear | 995 |
| 6.0 | Clear | 992 |
| 7.0 | Clear | 950 |
| 7.4 | Slight Haze | 810 |
| 8.0 | Precipitate | 650 |
| 9.0 | Heavy Precipitate | 420 |
This is example data and actual results may vary.
Based on these hypothetical results, a pH range of 5.0-7.0 would be optimal for maintaining solubility.
Q3: My buffer contains sodium phosphate. Could this be causing the precipitation due to the common ion effect?
A3: Yes, the presence of a common ion (Na⁺) from sodium phosphate can significantly decrease the solubility of Sodium 2-(morpholin-4-yl)propanoate. [4][5]
Trustworthiness: The Self-Validating System of Equilibrium
The common ion effect is a direct consequence of Le Chatelier's principle applied to solubility equilibria. The dissolution of your compound can be represented as:
Na(C₇H₁₂NO₃)(s) ⇌ Na⁺(aq) + C₇H₁₂NO₃⁻(aq)
Adding an external source of Na⁺ ions (from sodium phosphate) will shift this equilibrium to the left, favoring the formation of the solid, undissolved compound and thus reducing its apparent solubility.[4][6][12]
Logical Relationship: Common Ion Effect
Caption: Impact of a common ion on solubility equilibrium.
Troubleshooting Steps:
-
Quantify the Effect: If possible, compare the solubility in your sodium-based buffer to a buffer with a different cation (e.g., potassium phosphate or a zwitterionic buffer like HEPES) at the same pH and ionic strength.
-
Buffer Substitution: If the common ion effect is confirmed, switch to a non-sodium-containing buffer system.
-
Reduce Buffer Concentration: If you must use a sodium-based buffer, try reducing its concentration to the minimum required for effective buffering, which will lower the concentration of the common ion.
Q4: I am working with a high concentration of my compound for an in vitro assay, and it keeps precipitating. What are my options?
A4: When high concentrations are necessary, you may need to explore methods beyond simple pH and buffer adjustments.
Authoritative Grounding & Comprehensive References:
-
Co-solvents: For hydrophobic compounds, which many morpholine-containing structures can be[11], the addition of a small percentage of a water-miscible organic solvent can enhance solubility.[10] Solvents like DMSO, ethanol, or polyethylene glycol (PEG) are commonly used. However, it is critical to validate the compatibility of the chosen co-solvent with your experimental system, as it can affect protein stability, cell viability, or enzyme kinetics.
-
Temperature Adjustment: Gently warming the solution can sometimes help dissolve the compound.[3] However, be cautious, as elevated temperatures can degrade some compounds or affect the stability of other components in your assay. Always confirm the thermal stability of your compound.
-
Stirring and Sonication: For slow-to-dissolve solids, increasing the surface area exposed to the solvent through vigorous stirring or using a sonication bath can increase the rate of dissolution.[8]
Step-by-Step Methodology for Co-Solvent Screening
-
Select Co-solvents: Choose a few biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400).
-
Prepare Stock Solutions: Dissolve your compound in each co-solvent at a high concentration.
-
Titrate into Aqueous Buffer: While vortexing, slowly add small aliquots of the co-solvent stock solution to your aqueous buffer to reach the final desired concentration of your compound.
-
Determine the Precipitation Point: Note the percentage of co-solvent at which precipitation occurs. Aim to use the lowest effective concentration of the co-solvent.
-
Run a Vehicle Control: Always include a control in your experiment that contains the same final concentration of the co-solvent without your compound to account for any effects of the solvent itself.
Q5: Could issues with my HPLC system, like high backpressure, be related to the solubility of my compound?
A5: Absolutely. Precipitation of buffer salts or the compound itself within the HPLC system is a common cause of increased backpressure and other performance issues. [13][14]
Expertise & Experience:
This is particularly prevalent in gradient elution when transitioning from a high aqueous/high buffer concentration mobile phase to a high organic mobile phase. The buffer salts, which are soluble in the aqueous phase, can precipitate out as the percentage of the organic solvent increases.[13]
Preventative Measures and Troubleshooting:
-
Check Buffer Solubility in Organic Solvent: Before running your gradient, manually mix your aqueous buffer with the highest percentage of organic solvent you plan to use. If you observe any precipitation, you need to either lower the buffer concentration or reduce the maximum percentage of organic solvent in your gradient.[13]
-
System Flush: If you suspect salt precipitation has already occurred, flush the system and column with a salt-free mobile phase (e.g., 90/10 water/organic solvent) before switching to high organic concentrations or shutting down the system.[14]
-
Filter Your Mobile Phases: Always filter your buffered mobile phases through a 0.22 µm or 0.45 µm filter before use to remove any particulates.
-
Use Miscible Solvents: Ensure that your aqueous and organic mobile phases are fully miscible throughout the entire gradient range.
References
- Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmaceutical Sciences, 71(5), 594-596. (URL not available)
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23702141, Sodium 3-(morpholin-4-yl)propane-1-sulfonate. [Link]
-
Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 3, 1972. [Link]
-
Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]
-
Franchini, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(24), 4582-4601. [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. [Link]
-
CourseNotes. (n.d.). Common Ion Effect. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Aqueous Equilibrium and Precipitation Reactions- Precipitating Sodium Chloride From Its Solution. [Link]
-
Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ResearchGate. [Link]
-
ResearchGate. (n.d.). pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. [Link]
-
Ijeomah, A. I., & Osu, C. I. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 7(5), 13-18. [Link]
-
Shodex. (n.d.). Troubleshooting for Increased Pressure. [Link]
-
MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6296. [Link]
-
Khan Academy. (n.d.). The common-ion effect. [Link]
-
Cheméo. (n.d.). sodium propanoate - Chemical & Physical Properties. [Link]
-
Cornell University. (1898). Precipitation of Salts. The Journal of Physical Chemistry, 2(5), 281-285. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102594511, (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]
-
Quora. (2018). How does the common ion effect influence the solubility of a sparingly soluble salt?[Link]
-
Wikipedia. (n.d.). Sodium propionate. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Sodium propionate. [Link]
-
ChemSynthesis. (n.d.). 2-morpholin-4-yl-propionic acid methyl ester. [Link]
-
FooDB. (n.d.). Showing Compound Sodium propionate (FDB015271). [Link]
- Pharmaceutical Press. (n.d.).
Sources
- 1. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Dosage of Novel Compounds for Cell-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to assist you in a critical step of in vitro pharmacology: the optimization of compound dosage for cell-based assays. While we will use Sodium 2-(morpholin-4-yl)propanoate as a working example, the principles and troubleshooting advice provided here are broadly applicable to a wide range of novel chemical entities. As a Senior Application Scientist, my goal is to provide you with a scientifically sound framework to achieve reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Where do I begin with determining the right concentration range for a new compound like Sodium 2-(morpholin-4-yl)propanoate?
For a novel compound, it is recommended to start with a broad concentration range to establish a dose-response curve.[1][2] A typical starting range might span from nanomolar (nM) to millimolar (mM) concentrations, often using logarithmic or half-log dilutions.[2] For instance, you could begin with a range of 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, and 1 mM.[2] This wide net helps in identifying the concentration window where the compound elicits a biological response, which is crucial for subsequent, more focused experiments.[3][4]
How do I properly dissolve and dilute Sodium 2-(morpholin-4-yl)propanoate for my cell-based assays?
Proper solubilization is fundamental to obtaining accurate and reproducible results. While water is the preferred solvent for biological experiments, many organic compounds have limited aqueous solubility. For compounds that are not readily soluble in water, Dimethyl Sulfoxide (DMSO) is a common alternative.[5]
Key Considerations:
-
Solvent Choice: If the solubility of Sodium 2-(morpholin-4-yl)propanoate is unknown, start with sterile, nuclease-free water. If solubility is an issue, high-purity, anhydrous DMSO is the next logical choice.[6]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent. This stock can then be serially diluted to create the working concentrations for your experiment.[5]
-
Serial Dilutions: It is best practice to perform serial dilutions in the same solvent as the stock solution before making the final dilution into your cell culture medium. This prevents the compound from precipitating out of solution.
-
Final Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.[7]
What is a dose-response curve and why is it important?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of the biological response.[8][9][10] The x-axis typically represents the log of the drug concentration, and the y-axis shows the measured response.[8][9] These curves are usually sigmoidal (S-shaped) and are essential for understanding a compound's pharmacological profile.[8][10]
Key Parameters Derived from a Dose-Response Curve:
-
EC50/IC50: The concentration of a drug that produces 50% of the maximum effect (EC50) or inhibition (IC50).[8][10] It is a measure of the compound's potency.
-
Emax: The maximum response a compound can produce.[8] This relates to the efficacy of the compound.
-
Hill Slope: Describes the steepness of the curve, which can provide insights into the binding cooperativity of the drug.[10]
Which cell viability assay should I use to assess the effect of Sodium 2-(morpholin-4-yl)propanoate?
The choice of a cell viability assay depends on your specific research question and the anticipated mechanism of action of your compound. The most common assays are colorimetric and rely on the metabolic activity of viable cells.[7]
| Assay | Principle | Advantages | Considerations |
| MTT | Reduction of yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][11] | Well-established, sensitive, and widely used. | The formazan product is insoluble and requires a solubilization step.[7][11] |
| XTT | Reduction of XTT to a water-soluble orange formazan product by metabolically active cells.[7][12] | The formazan product is water-soluble, eliminating the need for a solubilization step, which simplifies the protocol.[7] | May have lower sensitivity compared to MTT for some cell lines. |
| MTS | Reduction of MTS to a soluble formazan product.[11] | Similar to XTT, it is a one-step assay with a soluble product.[11] | The reagent can sometimes be toxic to cells with longer incubation times.[13] |
It is always advisable to confirm results from metabolic assays with a direct measure of cell number, such as trypan blue exclusion or a cell counter, especially if there is a concern that the compound might interfere with cellular metabolism.[14]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability can mask the true effect of your compound.[14]
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between pipetting each set of replicates.[14]
-
"Edge Effect": Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth.[14][15] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for your experimental data.[14][15]
-
Inaccurate Pipetting: Regularly calibrate your pipettes. When preparing serial dilutions, ensure thorough mixing at each step.[14]
Issue 2: Non-Sigmoidal or Flat Dose-Response Curve
This can make it difficult to determine key parameters like the IC50 value.[14]
Potential Causes & Solutions:
-
Inappropriate Concentration Range: The tested concentrations may be too high or too low.[14] Widen the range of your compound concentrations in the next experiment.[14]
-
Assay Incubation Time: The incubation time with the compound may be too short to observe an effect. Consider extending the incubation period (e.g., from 24h to 48h or 72h), being mindful of cell confluence.[14]
-
Compound Insolubility: The compound may be precipitating in the culture medium. Visually inspect the wells for any precipitate. You may need to revise your solubilization protocol.
Issue 3: Low Signal or Small Assay Window
A low signal-to-noise ratio can make it difficult to detect a significant effect of the compound.[14]
Potential Causes & Solutions:
-
Suboptimal Cell Seeding Density: Too few cells will generate a weak signal, while too many can lead to premature confluence and contact inhibition.[14] Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.[3][4][14]
-
Short Incubation Time with Assay Reagent: The incubation time with the detection reagent (e.g., MTT, XTT) may be insufficient. Increase the incubation time as per the manufacturer's protocol, ensuring you are within the linear range of the assay.[14]
-
Poor Cell Health: Use cells with a low passage number and ensure they are healthy and viable before seeding. Regularly test for mycoplasma contamination.[14]
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To determine the cell number that results in exponential growth throughout the duration of the planned experiment.
Materials:
-
96-well tissue culture-treated plates
-
Your cell line of interest
-
Complete culture medium
-
Cell viability assay reagent (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of your cells (e.g., from 1,000 to 20,000 cells per well).
-
Seed the different cell densities into a 96-well plate.
-
At various time points (e.g., 24, 48, 72, and 96 hours), perform a cell viability assay.
-
Plot the absorbance (or other readout) against the initial number of cells seeded for each time point.
-
Select a seeding density that falls within the linear range of the growth curve for your intended experimental duration.[3][4]
Protocol 2: Generating a Dose-Response Curve using an MTT Assay
Objective: To determine the IC50 value of Sodium 2-(morpholin-4-yl)propanoate.
Materials:
-
Cells seeded at the optimal density in 96-well plates
-
Stock solution of Sodium 2-(morpholin-4-yl)propanoate
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]
-
Microplate reader
Procedure:
-
After allowing cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of Sodium 2-(morpholin-4-yl)propanoate. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][7]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.[11]
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7][11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[1]
Visualizations
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing compound dosage in cell-based assays.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting common issues in cell-based assays.
References
-
MyCalpharm. (n.d.). Understanding the Dose Response Curve in Pharmacology. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Dose–response relationship. Retrieved from [Link]
-
Eppendorf. (2020, November 18). Troubleshooting Cell-based Assays. Retrieved from [Link]
-
Eppendorf. (2021, October 7). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
Toxicological Sciences. (2000, February 15). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Retrieved from [Link]
-
MDPI. (2025, August 2). The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. Retrieved from [Link]
-
ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
Drug Target Review. (2021, April 12). Method to make cell cultures act more like normal cells discovered. Retrieved from [Link]
-
LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
-
ResearchGate. (2017, November 24). Is it possible to translate the serum concentration of a drug to a cell culture model?. Retrieved from [Link]
-
ResearchGate. (2020, December 31). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem??. Retrieved from [Link]
-
ResearchGate. (2021, August 28). Dose optimization for cell culture. Retrieved from [Link]
-
ScienceDaily. (2021, April 8). Biologists create better method to culture cells for testing drug toxicity. Retrieved from [Link]
-
Sorger Lab. (2017, June 15). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In -. Retrieved from [Link]
-
Nature. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mycalpharm.com [mycalpharm.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Common experimental artifacts with morpholino compounds
Topic: Troubleshooting Experimental Artifacts & Validation Standards
Status: Active | Updated: 2025 | Level: Advanced
Welcome to the Morpholino Technical Support Center.
From the Desk of the Senior Application Scientist: "Morpholinos (MOs) remain a powerful tool for rapid functional screening, particularly in Danio rerio (zebrafish) and Xenopus. However, the field has undergone a 'crisis of reproducibility' (Kok et al., 2015), revealing that up to 80% of reported morphant phenotypes may be off-target artifacts. This guide is not just about fixing a clogged needle; it is about salvaging the scientific integrity of your data. Below, we address the three most critical failure modes: p53-mediated toxicity, off-target specificity, and physical chemistry issues."
Module 1: The "Head Necrosis" Artifact (p53 Toxicity)
User Query: "My morphants show generalized cell death, particularly in the head/neural tissue (neural crest defects), regardless of the gene I target. Is my gene essential for survival?"
Diagnosis: You are likely observing non-specific p53 activation , not a specific gene knockdown phenotype. This is the most common artifact in zebrafish morpholino experiments.
The Mechanism:
Morpholinos can trigger an off-target activation of the p53 apoptotic pathway, specifically upregulating the
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Check Dosage | Ensure you are injecting the minimal effective dose. Toxicity is often non-linear. |
| 2 | The p53 Co-Injection (Gold Standard) | Co-inject your target MO with a validated p53-MO (approx. 1.5-fold molar excess relative to target). |
| 3 | Evaluate Rescue | If the "phenotype" disappears upon p53 co-injection, the original phenotype was an artifact of toxicity. |
| 4 | Alternative | Perform the experiment in a tp53 null mutant line (e.g., tp53zdf1). |
Critical Note: If your specific phenotype persists after p53 knockdown, it is more likely to be a genuine effect of your target gene knockdown (or a non-p53 off-target).
Module 2: The "Morphant vs. Mutant" Discrepancy
User Query: "I generated a CRISPR mutant for my gene, but it has no phenotype. My Morpholino knockdown has a severe phenotype. Which one is right?"
Diagnosis: This is the "Genetic Compensation" paradox. Both results might be technically "correct" in their context, but they represent different biological states.[1]
The Mechanism (The "Rossi" Effect):
-
Morpholinos: Acute knockdown reduces protein without affecting genomic DNA. The cell detects "low protein" but often cannot compensate.
-
Mutants: Genomic lesions (indels) can trigger Transcriptional Adaptation . The presence of mutant mRNA (nonsense-mediated decay) triggers the upregulation of structurally related paralogs that "rescue" the function (Rossi et al., 2015).
Decision Matrix: Interpreting Discrepancies
| Observation | Likely Cause | Required Validation |
| Morphant severe / Mutant normal | Scenario A: MO is toxic (Off-target).Scenario B: Mutant has genetic compensation. | 1. RNA Rescue of Morphant.2. Check paralog expression in Mutant (qPCR). |
| Morphant normal / Mutant severe | MO efficiency is too low (incomplete knockdown). | Western blot or immunostaining to verify protein loss. |
| Both severe (Phenocopy) | High confidence in gene function. | Standard specificity controls (mismatch MO). |
Module 3: Physical & Chemical Artifacts
User Query: "I see crystals in the embryo or my needle clogs constantly."
Diagnosis: Morpholinos are non-charged phosphorodiamidate oligomers. They have distinct solubility properties compared to DNA/RNA.
Troubleshooting Guide:
-
Issue: Precipitation (Crystals/Clogging)
-
Cause: Morpholinos can precipitate at high concentrations or low temperatures. They interact with salt ions differently than DNA.
-
Solution: Heat the MO stock to 65°C for 5-10 minutes before every injection session to re-dissolve micro-precipitates. Keep at room temperature during injection; do not keep on ice.
-
-
Issue: The "Tail Curl" Artifact
-
Cause: Often caused by physical damage to the yolk or toxicity from the injection solvent (e.g., Phenol Red contaminants).
-
Solution: Dilute MO in 1x Danieau buffer (buffered salt solution) rather than water. Ensure Phenol Red is molecular biology grade.
-
Module 4: The Validation Workflow (Visualized)
Directive: You cannot publish Morpholino data today without following the "Stainier Guidelines" (Stainier et al., 2017). Use the workflow below to validate your reagents.
Figure 1: The "Stainier" Validation Pipeline. This decision tree represents the current community standard for validating Morpholino-induced phenotypes, filtering out p53 toxicity and off-target binding before confirming biological relevance.
Module 5: Mechanism of Action vs. Artifact
Understanding why these reagents fail is crucial for troubleshooting.
Figure 2: Divergent Pathways. Morpholinos function via steric blocking (blue/green path), but sequence-dependent off-target binding can trigger the
Protocol: The RNA Rescue (The Ultimate Proof)
If you cannot rescue your morphant phenotype with wild-type mRNA, your Morpholino result is invalid.
-
Construct Design: Clone the coding sequence (CDS) of your gene of interest. Crucial: Do not include the 5' UTR if your Morpholino targets the 5' UTR. If your MO targets the ATG, mutate the wobble bases of the ATG region in your rescue RNA so the MO cannot bind to it.
-
Synthesis: Transcribe Capped mRNA (mMessage mMachine or equivalent).
-
Titration: Inject mRNA alone first to determine a non-toxic concentration (overexpression can also be toxic).
-
The Rescue:
-
Group A: Uninjected Control.
-
Group B: MO alone (Phenotype present).
-
Group C: MO + Rescue mRNA (Phenotype should revert to Wild Type).
-
References
-
Eisen, J. S., & Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development, 135(10), 1735–1743.[2] Link
-
Kok, F. O., et al. (2015). Reverse Genetic Screening Reveals Poor Correlation between Morpholino-Induced and Mutant Phenotypes in Zebrafish.[3][4] Developmental Cell, 32(1), 97–108.[3][4][5] Link
-
Robu, M. E., et al. (2007). p53 activation by knockdown technologies. PLoS Genetics, 3(5), e78. Link
-
Rossi, A., et al. (2015). Genetic compensation induced by deleterious mutations but not gene knockdowns.[5][6][7][8] Nature, 524, 230–233.[3][5][7][8] Link[2][5][6]
-
Stainier, D. Y. R., et al. (2017). Guidelines for morpholino use in zebrafish.[3][5][9][10] PLoS Genetics, 13(10), e1007000.[3][9][10] Link[2]
Sources
- 1. Gene Editing Versus Morphants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for morpholino use in zebrafish | PLOS Genetics [journals.plos.org]
- 4. Reverse Genetic Screening Reveals Poor Correlation between Morpholino-Induced and Mutant Phenotypes in Zebrafish [uu.diva-portal.org]
- 5. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Genetic compensation induced by deleterious mutations but not gene knockdowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic compensation induced by deleterious mutations but not gene knockdowns [ideas.repec.org]
- 9. ZFIN Publication: Stainier et al., 2017 [zfin.org]
- 10. Guidelines for morpholino use in zebrafish | Gene Tools, LLC [gene-tools.com]
Troubleshooting inconsistent results in Sodium 2-(morpholin-4-yl)propanoate experiments
Welcome to the Technical Support Center for Sodium 2-(morpholin-4-yl)propanoate.
As a Senior Application Scientist, I understand that achieving consistent and reproducible results is paramount to the success of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common challenges encountered when working with Sodium 2-(morpholin-4-yl)propanoate. We will move beyond simple checklists to explore the underlying scientific principles, ensuring you can not only solve current issues but also prevent future inconsistencies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of Sodium 2-(morpholin-4-yl)propanoate.
Q1: What is the best solvent for dissolving Sodium 2-(morpholin-4-yl)propanoate?
A: As a sodium salt of a carboxylic acid, Sodium 2-(morpholin-4-yl)propanoate is expected to be freely soluble in water.[1][2] For cell culture applications, sterile, nuclease-free water or phosphate-buffered saline (PBS) are the recommended primary solvents. Avoid using organic solvents like DMSO as the initial solvent unless solubility in aqueous media is confirmed to be insufficient for your experimental needs. The use of an inappropriate solvent can lead to precipitation and inaccurate concentration calculations.[3]
Q2: How should I store the solid compound and my stock solutions?
A: The solid compound is described as a white crystalline solid that is deliquescent, meaning it readily absorbs moisture from the air.[1][2] Therefore, it is critical to store it in a tightly sealed container in a desiccator or a controlled low-humidity environment at room temperature. Stock solutions, once prepared in a sterile aqueous buffer, should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q3: My results are varying between experiments. What's the first thing I should check?
A: The first and most critical area to investigate is the integrity of your compound and the accuracy of your stock solutions.[3] Inconsistent results often originate from seemingly minor issues in compound handling.[4] Verify the following:
-
Accurate Weighing: Due to its hygroscopic nature, has the solid compound absorbed water, leading to inaccurate weighing?[5]
-
Complete Solubilization: Is the compound fully dissolved in your stock solution? Visually inspect for any precipitate.
-
Stock Solution Stability: How old is your stock solution? Has it undergone multiple freeze-thaw cycles?
If these factors are controlled, the next step is to scrutinize the consistency of your experimental assay conditions, which are detailed in the troubleshooting guides below.
Part 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a systematic approach is required. This section provides detailed troubleshooting workflows for complex issues.
Guide 1: Issue - Poor Reproducibility in Cell-Based Assays
Inconsistent dose-response curves, variable IC50 values, or unexpected cytotoxicity are common challenges in cell-based assays.[6] The cause can typically be traced to one of three areas: the compound itself, the biological system, or the assay procedure.
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// Assay Variability Sub-nodes Cell_Health [label="Cell Health & Passage\n(Mycoplasma? Genetic drift?)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding_Density [label="Inconsistent Seeding Density", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Batch [label="Reagent Variability\n(Serum, Media Batches)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Procedural Errors Sub-nodes Pipetting [label="Pipetting Inaccuracy\n(Calibration? Technique?)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Edge_Effects [label="Plate Edge Effects\n(Evaporation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation_Time [label="Inconsistent Incubation Times", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Inconsistent_Results -> Compound_Integrity; Inconsistent_Results -> Assay_Variability; Inconsistent_Results -> Procedural_Errors;
Compound_Integrity -> Purity [label="Is it the right stuff?"]; Compound_Integrity -> Solubility [label="Is it in solution?"]; Compound_Integrity -> Stability [label="Has it degraded?"];
Assay_Variability -> Cell_Health [label="Are cells consistent?"]; Assay_Variability -> Seeding_Density [label="Same starting number?"]; Assay_Variability -> Reagent_Batch [label="Are reagents the same?"];
Procedural_Errors -> Pipetting [label="Is liquid handling precise?"]; Procedural_Errors -> Edge_Effects [label="Is plate layout optimized?"]; Procedural_Errors -> Incubation_Time [label="Is timing exact?"]; } enddot Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Question: My compound's activity seems to diminish over time. What could be the cause?
A: This strongly suggests a stability issue with either the solid compound or, more likely, the stock solution.
-
Causality: The morpholine ring, while often added to improve solubility, can be susceptible to metabolism in biological systems and chemical degradation under certain conditions.[7][8] For a sodium salt, repeated freeze-thaw cycles can lead to pH shifts in unbuffered water, potentially accelerating hydrolysis. Exposure to light can also cause degradation of sensitive compounds.[9]
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always compare results between a freshly prepared stock solution and your existing one. This is the most direct way to diagnose a stability problem.
-
Aliquot Properly: Prepare stock solutions and immediately aliquot them into volumes appropriate for a single experiment. This minimizes freeze-thaw cycles.
-
Evaluate Storage Conditions: Store aliquots at -80°C for long-term storage and protect from light.
-
Consider Solvent: While water is the primary choice, ensure it is properly buffered (e.g., PBS) if pH stability is a concern for your specific assay.
-
Question: I see a precipitate after adding my compound to the cell culture media. How do I address this?
A: Precipitation means the effective concentration of your compound is unknown and significantly lower than intended, which is a major source of inconsistency.[3]
-
Causality: While Sodium 2-(morpholin-4-yl)propanoate is water-soluble, cell culture media is a complex mixture containing salts, proteins, and other components that can reduce its solubility (a "salting out" effect) or interact with the compound.
-
Troubleshooting Steps:
-
Solubility Test: Before treating cells, perform a solubility test. Add the highest concentration of your compound to the specific cell culture medium you are using and incubate under the same conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Visually inspect for precipitation under a microscope.
-
Modify Dilution Scheme: If precipitation occurs, try a higher dilution factor for your final step. For example, instead of adding 2 µL of a 10 mM stock to 200 µL of media, add 20 µL of a 1 mM stock. This reduces the localized high concentration that can trigger precipitation.
-
Re-evaluate Solvent: If the compound was initially dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in the media is low (typically <0.5%) and non-toxic to your cells.[4]
-
Guide 2: Ensuring Compound Quality and Concentration Accuracy
The foundation of any reproducible experiment is a well-characterized and accurately prepared reagent.
// Node Definitions Solvent [label="Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability [label="Stability", fillcolor="#FBBC05", fontcolor="#202124"];
// Connecting Edges with descriptive labels Solvent -> Solubility [label="Affects maximum\nconcentration"]; Solubility -> Stability [label="Precipitation is a\nform of instability"]; Stability -> Solvent [label="Can be solvent-\ndependent (e.g., pH)"];
// Sub-descriptors node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=9]; Solvent_Desc [label="Aqueous vs. Organic\nPotential for toxicity\nAssay interference"]; Solubility_Desc [label="Confirm in final medium\nAvoid precipitation\nImpacts effective dose"]; Stability_Desc [label="Freeze-thaw cycles\nLight/temperature sensitivity\nChemical degradation"];
// Edges to descriptors Solvent -> Solvent_Desc [dir=none]; Solubility -> Solubility_Desc [dir=none]; Stability -> Stability_Desc [dir=none]; } enddot Caption: The interdependent relationship of Solvent, Solubility, and Stability.[3]
Question: How can I be sure the compound I purchased is of high quality?
A: Vendor validation and independent quality control are crucial for ensuring the identity and purity of your starting material.[3][10]
-
Causality: Impurities or incorrect isomers can have their own biological effects, confounding results.[3] Degradation during shipping or storage can lower the concentration of the active compound.
-
Recommended QC Checks:
| Parameter | Method | Purpose |
| Identity | LC-MS, ¹H-NMR | Confirms the molecular weight and chemical structure match Sodium 2-(morpholin-4-yl)propanoate.[11][12] |
| Purity | HPLC-UV, LC-MS | Quantifies the percentage of the desired compound and detects impurities. A purity of >95% is recommended. |
| Water Content | Karl Fischer Titration | Essential for a hygroscopic compound to ensure accurate weighing for stock solution preparation. |
| Appearance | Visual Inspection | Should be a white, free-flowing crystalline solid. Clumps or discoloration may indicate moisture absorption or degradation. |
Protocol: Preparation and Verification of an Aqueous Stock Solution
This protocol provides a self-validating system for preparing accurate stock solutions.
-
Pre-Weighing Preparation: Before opening the vial, allow the compound to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Using an analytical balance, weigh an appropriate amount of the compound. For a 10 mM stock solution, this would be approximately 1.95 mg per 1 mL of solvent (based on a MW of ~195.6 g/mol for the hydrochloride salt form, adjust for the specific salt form you have).[13] Record the exact weight.
-
Dissolution: Add the calculated volume of sterile, nuclease-free water or PBS to the solid. Vortex thoroughly for at least 2 minutes.
-
Visual Confirmation: Visually inspect the solution against a dark background to ensure no solid particles or cloudiness remains. If particulates are present, sonication in a water bath for 5-10 minutes may aid dissolution.
-
Sterilization (Optional but Recommended): If the solution will be used in sterile cell culture for extended periods, filter it through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PES or PVDF). This step can help remove any insoluble micro-precipitates.
-
Concentration Verification (Optional - Advanced): For critical applications, the concentration of the stock solution can be verified using a quantitative method like qNMR or a validated HPLC standard curve.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-protecting (amber) tubes and store at -80°C. Label clearly with compound name, concentration, solvent, and date of preparation.
By following these rigorous procedures, you can minimize a significant source of experimental variability and build confidence in your results.
References
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.org. Available from: [Link]
-
Why can't I get reproducible results in cell based assays? ResearchGate. Available from: [Link]
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Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. Sartorius. Available from: [Link]
-
Top 5 Factors Affecting Reproducibility in Research. Enago Academy. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]
-
Synthesis of sodium 2-(4'-isobutylphenyl)propionate. PrepChem.com. Available from: [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC - NIH. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available from: [Link]
-
SODIUM PROPIONATE. Food and Agriculture Organization of the United Nations. Available from: [Link]
-
(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. Available from: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. Available from: [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available from: [Link]
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Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available from: [Link]
-
Sodium Propionate. Pharmaceutical Press. Available from: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]
-
2-morpholin-4-yl-propionic acid methyl ester. ChemSynthesis. Available from: [Link]
-
Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy. Available from: [Link]
-
Sodium Propionate SDS GHS, MSDS Sheet of Manufacturers. ScienceLab.com. Available from: [Link]
-
Systematic review of the stability and compatibility of propofol injection. Anaesthesiology Intensive Therapy. Available from: [Link]
-
(PDF) Innovative 2′- O -Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′- O -Deprotection of RNA Sequences. ResearchGate. Available from: [Link]
-
Sodium propionate. Wikipedia. Available from: [Link]
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Technical Support Center: Method Refinement for the Purification of Sodium 2-(morpholin-4-yl)propanoate
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Sodium 2-(morpholin-4-yl)propanoate. As a polar, ionic compound, this morpholine derivative presents unique challenges that require a nuanced approach to achieve high purity. This document provides in-depth, field-proven insights, moving beyond simple procedural lists to explain the underlying chemical principles that govern successful purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and purification of Sodium 2-(morpholin-4-yl)propanoate.
Q1: What are the most common impurities I should expect in my crude Sodium 2-(morpholin-4-yl)propanoate?
A1: The impurity profile is highly dependent on the synthetic route. However, common contaminants typically include:
-
Unreacted Starting Materials: Residual morpholine or the propanoate precursor.
-
Reaction Byproducts: Products from side reactions, such as over-alkylation or elimination, can be present.[1]
-
Residual Solvents: Organic solvents used during the synthesis (e.g., DMF, THF, ethanol) can be difficult to remove completely from the final product.[2]
-
Inorganic Salts: If the final step involves neutralization with a sodium base (e.g., NaOH, Na2CO3), excess base or other salts like sodium chloride may be present.[3][4]
-
Water: The compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere, similar to other sodium salts and morpholine derivatives.[5][6][7]
Q2: What is the primary recommended purification technique for this compound?
A2: For a solid compound like Sodium 2-(morpholin-4-yl)propanoate, recrystallization is the most effective and scalable purification method.[8] It leverages differences in solubility between the desired product and impurities at varying temperatures.[9] Column chromatography is generally reserved for situations where recrystallization fails or when separating impurities with very similar solubility profiles.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the scale of your synthesis and the nature of the impurities.
-
Choose Recrystallization for:
-
Larger scale purifications (>1 g).
-
When the crude product is already of moderate purity (>85%).
-
When a suitable solvent system can be identified where the product has high solubility in hot solvent and low solubility in cold solvent.[10]
-
-
Choose Column Chromatography for:
-
Small-scale purifications (<1 g).
-
Complex mixtures with multiple impurities.
-
When impurities have solubility characteristics very similar to the product, making recrystallization ineffective.[1]
-
Q4: What analytical methods are best suited for assessing the purity of the final product?
A4: A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a suitable detector (e.g., UV or MS) is the preferred method for quantifying purity and identifying non-volatile impurities.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify and quantify residual solvents or other organic impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and quantifying volatile impurities, such as residual solvents.[12][13] For non-volatile compounds like this, derivatization may be necessary to increase volatility.[14]
Section 2: Troubleshooting and Optimization Guide
This guide addresses specific issues you may encounter during the purification process in a problem-solution format.
Recrystallization Troubleshooting
Problem: My product "oils out" during cooling instead of forming crystals.
-
Causality: This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Impurities can also suppress the crystal lattice formation, promoting an amorphous, oily phase.[1]
-
Solution Pathway:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level.
-
Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulated container can be used to slow the rate of heat loss, giving molecules more time to orient into a crystal lattice.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" of pure product.[10]
-
Change Solvent System: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point or switch to a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[8]
-
Problem: I am experiencing very low recovery of my purified crystals.
-
Causality: Low recovery is typically caused by using an excessive amount of solvent or the product having significant solubility in the cold solvent.[1]
-
Solution Pathway:
-
Minimize Hot Solvent: During the initial dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product.[8]
-
Thorough Cooling: Ensure the flask is cooled to a low temperature (e.g., 0-5 °C in an ice-water bath) for a sufficient amount of time (at least 30 minutes) to maximize precipitation.
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can recover a second crop of crystals by evaporating a portion of the solvent and re-cooling.[8] Note that this second crop may be less pure than the first.
-
Utilize an "Anti-Solvent": In a two-solvent system, after dissolving the compound in a minimum of hot "good" solvent, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Purity and Handling Troubleshooting
Problem: My final product is a sticky solid or gum, and NMR shows residual solvent.
-
Causality: The hygroscopic nature of the compound can lead to the absorption of atmospheric moisture, creating a sticky appearance.[5] Additionally, high-boiling point solvents like DMF or DMSO can be trapped within the crystal lattice and are difficult to remove under standard vacuum.[2]
-
Solution Pathway:
-
High-Vacuum Drying: Dry the product under a high vacuum (not just a standard water aspirator) and at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable.
-
Solvent Trituration/Washing: Wash or triturate the solid with a solvent in which your product is insoluble but the impurity solvent is soluble. For example, washing with cold acetone or ethyl acetate can help remove trapped water or other organic solvents.[9]
-
Lyophilization (Freeze-Drying): If the compound is water-soluble and thermally sensitive, dissolving it in a minimal amount of water and then lyophilizing can be an effective way to obtain a dry, fluffy powder free of residual solvents.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification and analysis workflows.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a robust starting point for purifying gram-scale quantities of Sodium 2-(morpholin-4-yl)propanoate.
-
Solvent Selection: Prepare a 95:5 mixture of ethanol to deionized water. This combination often provides good solubility when hot and poor solubility when cold for polar salts.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the hot (near-boiling) ethanol/water solvent mixture required to fully dissolve the solid.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight of your compound) and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[8]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum at 40°C to a constant weight. Store the final product in a desiccator.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This method provides a baseline for developing a quality control assay for your purified product.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column suitable for polar to moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and aids in protonating any free amine, improving peak shape.[13] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is a good starting point to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV at 210 nm | The morpholine and propanoate moieties may lack a strong chromophore, so a low wavelength is used for detection. |
| Sample Prep. | Dissolve ~1 mg/mL in Water | The compound is expected to be freely soluble in water.[6] |
Section 4: Visualization and Data
Diagrams
Caption: Decision tree for selecting an appropriate purification strategy.
Caption: Troubleshooting workflow for common recrystallization issues.
References
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of sodium 2-(4'-isobutylphenyl)propionate. PrepChem.com. Retrieved from [Link]
-
Gunasekar, T., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3338-3350. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Sherwood, J., et al. (2018). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Recrystallization. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]
-
International Journal of Scientific Research in Engineering and Development. (2025, September 15). CHROMATOGRAPY PRINCIPLE AND APPLICATIONS. Retrieved from [Link]
-
FAO. (1997). SODIUM PROPIONATE. Retrieved from [Link]
-
PubChem. (n.d.). Sodium 3-(morpholin-4-yl)propane-1-sulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
CORESTA. (n.d.). An improved method for the determination of sodium propionate in tobacco products. Retrieved from [Link]
-
ResearchGate. (2023, May). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Lorenz, H., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik. Retrieved from [Link]
-
IARC. (n.d.). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
-
ResearchGate. (2016, March 15). PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. Retrieved from [Link]
-
Wiley Online Library. (2018, October 26). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]
- Google Patents. (2024, July 3). Preparation method of sodium propionate.
-
ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2021, February 3). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Retrieved from [Link]
-
MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Retrieved from [Link]
-
PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
-
TSI Journals. (n.d.). Retention behavior of selected basic, acidic and neutral analytes on three different chromatographic stationary phases. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium propionate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide: Sodium 2-(morpholin-4-yl)propanoate vs. Other Key Morpholine Derivatives in Drug Discovery
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine heterocycle has earned its status as a "privileged structure."[1][2] Its frequent appearance in approved pharmaceuticals and bioactive molecules is no coincidence. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, offers a unique combination of advantageous physicochemical and metabolic properties.[3] It can improve aqueous solubility, enhance metabolic stability, and increase bioavailability—critical hurdles in transforming a promising compound into a viable therapeutic.[4] Furthermore, the morpholine moiety is not merely a passive carrier; it often serves as an integral component of the pharmacophore, directly engaging with biological targets to elicit a therapeutic response.[3]
This guide provides a comparative analysis of Sodium 2-(morpholin-4-yl)propanoate , a simple yet intriguing morpholine derivative, against other well-established morpholine-containing compounds from diverse therapeutic areas. While direct experimental data for Sodium 2-(morpholin-4-yl)propanoate is not extensively published, we will construct a scientifically-grounded, hypothetical profile based on the known properties of its constituent parts and data from closely related analogs. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of novel morpholine derivatives and explaining the causality behind the experimental choices for their comparison.
Spotlight: Sodium 2-(morpholin-4-yl)propanoate - A Profile
Structure and Hypothesized Properties:
Sodium 2-(morpholin-4-yl)propanoate is the sodium salt of 2-(morpholin-4-yl)propanoic acid. Its structure marries the morpholine ring to a short-chain carboxylic acid, propanoic acid.
-
Morpholine Moiety: This component is expected to confer good aqueous solubility and metabolic stability. The tertiary amine within the ring (pKa ≈ 8.7) provides a basic center, crucial for interactions with biological targets and for tuning the molecule's overall physicochemical profile.[4]
-
Propanoate Moiety: As a sodium salt of a carboxylic acid, the compound is predicted to be a water-soluble solid. Propionic acid and its salts, like sodium propionate, are known for their use as preservatives, particularly for their mold-inhibiting properties, suggesting a potential for antimicrobial activity.[5]
Based on analogous structures such as (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride, we can infer its key properties.[6] A comparative analysis will help to position its potential within the broader family of morpholine derivatives.
Comparative Analysis: Performance Across Therapeutic Areas
We will compare the hypothesized profile of Sodium 2-(morpholin-4-yl)propanoate against three classes of established morpholine derivatives: anticancer, anti-neurodegenerative, and antimicrobial agents.
Comparison with Anticancer Agent: Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. Its structure incorporates a morpholine ring to enhance its pharmacokinetic properties.[7]
Discussion: The primary role of the morpholine ring in Gefitinib is to improve solubility and the overall ADME profile, making it a suitable orally administered drug.[7] For Sodium 2-(morpholin-4-yl)propanoate, its much smaller size and simpler structure mean it is unlikely to possess the specific, high-affinity binding to a complex target like EGFR kinase. However, its potential cytotoxic effects, perhaps through a different, less specific mechanism, could be evaluated using a standard cell viability assay. The significant difference in lipophilicity (LogP) highlights their distinct chemical spaces and likely divergent biological roles.
| Property | Sodium 2-(morpholin-4-yl)propanoate (Hypothesized) | Gefitinib (Experimental) | Rationale for Comparison |
| Primary Target | Unknown; potential general cytotoxicity | EGFR Tyrosine Kinase | To compare a simple vs. a highly targeted morpholine derivative. |
| Potency (IC₅₀) | > 50 µM (estimated against cancer cell lines) | ~0.03 µM (against EGFR) | Measures target-specific efficacy. |
| Aqueous Solubility | High (as a sodium salt) | Low (improved by morpholine) | Critical for formulation and bioavailability. |
| Lipophilicity (LogP) | Low | ~3.2 | Governs membrane permeability and distribution. |
| Molecular Weight | 181.18 g/mol (for the free acid) | 446.90 g/mol | Complexity and potential for target specificity. |
Comparison with Anti-Neurodegenerative Agents
Morpholine derivatives have shown significant potential as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8][9][10] We will compare our compound to a representative morpholine-based cholinesterase inhibitor described in recent literature.
Discussion: The efficacy of morpholine-based cholinesterase inhibitors is highly dependent on the specific substitutions on the morpholine ring and the overall molecular structure, which dictate binding to the enzyme's active site.[8] While Sodium 2-(morpholin-4-yl)propanoate contains the core morpholine structure, it lacks the extended aromatic or heterocyclic systems typically required for potent cholinesterase inhibition.[9] Therefore, it is predicted to be a very weak inhibitor at best. This comparison underscores the importance of specific structural features beyond the mere presence of a morpholine ring for achieving high-potency enzyme inhibition.
| Property | Sodium 2-(morpholin-4-yl)propanoate (Hypothesized) | Morpholine-Quinoline Derivative (Example)[8] | Rationale for Comparison |
| Primary Target | Unlikely to be a potent inhibitor | Acetylcholinesterase (AChE) | To evaluate potential in a key CNS therapeutic area. |
| Potency (IC₅₀) | > 100 µM (estimated against AChE) | ~1.94 µM (against AChE)[8] | Measures enzyme inhibitory activity. |
| Blood-Brain Barrier Permeability | Low (due to salt form and low LogP) | Moderate to High (designed for CNS penetration) | Essential for CNS-acting drugs. |
| Structural Features | Simple aliphatic substitution | Complex heterocyclic system | Highlights the role of Structure-Activity Relationships (SAR). |
Comparison with Antimicrobial Agent: Linezolid
Linezolid is an oxazolidinone antibiotic that contains a morpholine ring. It is used to treat serious infections caused by Gram-positive bacteria. The morpholine moiety is crucial for its activity and safety profile.[11]
Discussion: The morpholine ring in Linezolid is an integral part of its pharmacophore, contributing to its unique mechanism of inhibiting bacterial protein synthesis.[11] Sodium 2-(morpholin-4-yl)propanoate, drawing from the known antimicrobial properties of propionates, may exhibit weak to moderate antimicrobial activity.[5] The comparison here is between a highly specific, synthetically complex antibiotic and a simpler molecule with potential broad-spectrum, low-potency antimicrobial effects. An experimental evaluation would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains.
| Property | Sodium 2-(morpholin-4-yl)propanoate (Hypothesized) | Linezolid (Experimental) | Rationale for Comparison |
| Mechanism | Unknown; potentially membrane disruption or metabolic interference | Inhibition of protein synthesis initiation | Compares specific vs. non-specific antimicrobial action. |
| Spectrum | Potentially broad (bacteria, fungi) | Primarily Gram-positive bacteria | Defines the utility against different pathogens. |
| Potency (MIC) | > 128 µg/mL (estimated against S. aureus) | 1-4 µg/mL (against S. aureus) | Measures the concentration needed to inhibit microbial growth. |
| Synthetic Complexity | Low | High | Impacts cost of goods and accessibility. |
Experimental Protocols & Methodologies
To validate the hypothesized properties and enable a robust comparison, standardized experimental protocols are essential. The choice of each protocol is designed to provide self-validating data for key performance indicators.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: This assay is chosen to quantitatively measure the potential cytotoxic effects of a compound on cancer cell lines. It relies on the metabolic activity of viable cells, providing a robust measure of cell death or proliferation inhibition.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, non-small cell lung cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Sodium 2-(morpholin-4-yl)propanoate and the comparator (e.g., Gefitinib). Replace the cell culture medium with medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Causality: This spectrophotometric method is the gold standard for measuring AChE activity. It provides a direct, quantitative measure of enzyme inhibition by monitoring the product of the enzymatic reaction.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE enzyme solution, DTNB (Ellman's reagent), and the substrate (acetylthiocholine iodide, ATCI).
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound (Sodium 2-(morpholin-4-yl)propanoate or a positive control like Donepezil) at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Causality: This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's antimicrobial potency.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus at ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound (Sodium 2-(morpholin-4-yl)propanoate or Linezolid) in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Workflows and Relationships
Diagrams are essential for clarifying complex processes and relationships, ensuring the logic of the experimental design is transparent.
Caption: Structural and functional relationships between the core topic compound and its comparators.
Conclusion and Future Perspectives
This comparative guide positions Sodium 2-(morpholin-4-yl)propanoate within the vast and therapeutically significant family of morpholine derivatives. While it is unlikely to compete with highly optimized, target-specific drugs like Gefitinib or potent enzyme inhibitors, its simple structure, predicted high water solubility, and potential for antimicrobial activity make it an interesting chemical entity in its own right. The true value of this analysis lies in the framework it provides for inquiry:
-
Structure-Activity Relationship (SAR): Sodium 2-(morpholin-4-yl)propanoate serves as an excellent starting point or a negative control in SAR studies. By using it as a base scaffold, researchers can systematically add functional groups to probe interactions with biological targets and build complexity to enhance potency.
-
Exploring New Applications: The potential antimicrobial properties, inherited from the propanoate moiety, warrant further investigation. Could it serve as a novel antifungal or antibacterial agent, perhaps in applications where high water solubility is paramount?
-
Drug Delivery: Its simple, small, and soluble nature could make it a candidate for use as a fragment in fragment-based drug discovery or as a carrier for other chemical moieties.
Future research should focus on executing the experimental protocols outlined herein to generate robust, quantitative data for Sodium 2-(morpholin-4-yl)propanoate. This empirical data will replace our hypothesized profile, providing a clear picture of its biological activity and allowing for a definitive comparison with its more complex relatives. Only then can its true potential in the drug discovery pipeline be fully understood.
References
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Taylor & Francis Online.
-
Ovid.
-
ResearchGate.
-
BenchChem.
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Drug development & registration.
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Journal of Cardiovascular Disease Research.
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SpringerLink.
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ResearchGate.
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Shenyang East Chemical Science-Tech Co., Ltd.
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BenchChem.
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MDPI.
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Taylor & Francis Online.
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PubMed.
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BenchChem.
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BenchChem.
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PMC.
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PubMed.
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PubChem.
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PrepChem.com.
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MDPI.
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PubChem.
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ChemSynthesis.
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Google Patents.
-
Wikipedia.
-
ResearchGate.
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- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
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- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Sodium propionate - Wikipedia [en.wikipedia.org]
- 6. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
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Comparing the efficacy of Sodium 2-(morpholin-4-yl)propanoate with known inhibitors
This guide provides a technical comparison and evaluation framework for Sodium 2-(morpholin-4-yl)propanoate (referred to herein as SMP ).
While SMP is frequently utilized as a high-value chiral intermediate in the synthesis of Inducible T-cell Kinase (ITK) inhibitors and other heterocyclic pharmaceuticals, its intrinsic pharmacological profile as a low-molecular-weight scaffold warrants objective comparison against established inhibitors. This guide evaluates SMP’s efficacy in the context of fragment-based drug discovery (FBDD) and anti-inflammatory signaling , comparing it with structurally and functionally related standards.
Executive Technical Summary
Sodium 2-(morpholin-4-yl)propanoate is the sodium salt of 2-morpholinopropionic acid. Structurally, it combines a morpholine ring (common in kinase inhibitors for hydrogen bonding) with a propanoate tail (mimicking amino acids like alanine or anti-inflammatory aryl propionic acids).
-
Primary Classification: Synthetic Intermediate / Fragment-Based Lead.
-
Target Context: Immunomodulation (ITK pathway), Transaminase inhibition (potential), and Solute Carrier (SLC) transport.
-
Key Advantage: Unlike hydrophobic inhibitors, SMP exhibits high aqueous solubility, making it an ideal "polar head" fragment for probing solvent-exposed binding pockets.
Technical Comparison: SMP vs. Known Inhibitors
The following table contrasts SMP with Ibuprofen (a structural propionic acid analog) and BMS-509744 (a potent, optimized ITK inhibitor derived from similar scaffolds).
| Feature | Sodium 2-(morpholin-4-yl)propanoate (SMP) | Ibuprofen (Standard) | BMS-509744 (High-Potency Ref) |
| Molecular Weight | ~195.2 Da (Low MW Fragment) | 206.3 Da | ~400+ Da |
| Primary Mechanism | Competitive Fragment Binding (Weak affinity). Likely targets amino-acid binding sites or solvent-front kinase domains. | COX-1/COX-2 Inhibition . Blocks arachidonate binding via carboxylate anchoring. | ITK Kinase Inhibition . ATP-competitive inhibitor with high specificity. |
| Binding Mode | Electrostatic (Carboxylate) + H-bond Acceptor (Morpholine O). | Hydrophobic (Isobutyl) + Electrostatic (Carboxylate). | Multi-point H-bonding + Hydrophobic pocket occupation. |
| Solubility | High (Water/Buffer). No DMSO required for stock. | Low (Water). Requires DMSO/Ethanol. | Low/Moderate. Requires DMSO. |
| Efficacy (IC₅₀) | mM range (Estimated 0.5–5 mM). Fragment potency. | µM range (1–50 µM). | nM range (Low nanomolar).[1] |
| Toxicity Profile | Low (Metabolically stable morpholine ring). | Moderate (GI toxicity via COX-1). | Low/Moderate (Target specific). |
Mechanistic Insight
SMP lacks the hydrophobic bulk required for high-affinity binding (nanomolar IC₅₀). However, its ligand efficiency (LE) is often high. In drug development, SMP serves as a "warhead" or "anchor" that is elaborated into potent drugs (like ITK inhibitors) by attaching hydrophobic aryl groups to the propanoate backbone.
Experimental Protocols for Efficacy Evaluation
To objectively validate SMP's performance, researchers should utilize a Kinase Activity Assay (targeting ITK) and a Cellular Viability/Uptake Assay .
Protocol A: ITK Kinase Inhibition Assay (ADP-Glo™ Platform)
Rationale: Determines if SMP binds to the ATP-binding site of kinases, a common target for morpholine derivatives.
-
Reagent Prep:
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Enzyme: Recombinant Human ITK (0.2 ng/µL).
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
Inhibitors: Prepare serial dilutions of SMP (10 mM down to 1 µM) and BMS-509744 (1 µM down to 0.1 nM).
-
-
Reaction Assembly:
-
In a 384-well white plate, add 2 µL of Inhibitor (SMP or Control).
-
Add 2 µL of ITK Enzyme. Incubate 15 min at RT (allows pre-equilibrium binding).
-
Add 1 µL of ATP/Substrate mix (10 µM ATP final).
-
-
Incubation:
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP → Luciferase signal). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Calculate % Inhibition:
. -
Expectation: SMP will show a shallow inhibition curve (mM range), validating it as a weak competitive fragment.
-
Protocol B: Cellular Anti-Inflammatory Screen (PBMC Model)
Rationale: Tests if SMP can penetrate cells and modulate inflammatory signaling (e.g., IL-2 release).
-
Cell Culture: Isolate Human PBMCs and plate at
cells/well in RPMI-1640. -
Treatment:
-
Pre-treat cells with SMP (100 µM, 500 µM, 1 mM) or Ibuprofen (50 µM) for 1 hour.
-
-
Stimulation:
-
Stimulate with anti-CD3/anti-CD28 antibodies (T-cell activation) or LPS (100 ng/mL).
-
-
Quantification:
-
After 24 hours, harvest supernatant.
-
Quantify IL-2 or TNF-
via ELISA.
-
-
Self-Validation:
-
Control: Cell viability (MTT assay) must be run in parallel to ensure cytokine reduction isn't due to cell death.
-
Pathway Visualization: ITK Signaling & Inhibition
The following diagram illustrates the T-Cell Receptor (TCR) signaling pathway, highlighting where SMP (as a fragment) and optimized inhibitors (BMS-509744) intervene.
Figure 1: SMP acts as a low-affinity fragment inhibitor at the ITK node, whereas optimized drugs (BMS-509744) completely block the cascade leading to IL-2 production.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102594511, (2S)-2-(Morpholin-4-yl)propanoic acid hydrochloride. Retrieved from [Link]
- Google Patents (2016).WO2016002918A1: Method for producing indole compound (ITK Inhibitor Synthesis).
-
Das, J., et al. (2006). Discovery of 2-amino-thiazole-5-carboxamides as potent Inducible T-cell Kinase (ITK) inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] (Contextual grounding for Morpholine scaffolds in ITK inhibition).
- Promega Corporation.ADP-Glo™ Kinase Assay Technical Manual. (Standard protocol reference for kinase assays).
Sources
Comprehensive Guide: Cross-Validation of Sodium 2-(morpholin-4-yl)propanoate (SMP) in Cell Culture
This guide provides a rigorous framework for cross-validating the biological effects of Sodium 2-(morpholin-4-yl)propanoate , a compound structurally related to both metabolic substrates (propanoates) and morpholine-based buffering agents.
Given the chemical structure—a morpholine ring attached to a propionic acid backbone—this compound (referred to herein as SMP ) presents a unique validation challenge. It may act as a metabolic modulator (mimicking pyruvate/lactate), a pH-modulating agent (similar to Good's buffers like MOPS), or a specific enzyme inhibitor (e.g., MMPs or kinases).
This guide focuses on distinguishing specific pharmacological activity from physicochemical artifacts across diverse cell lineages.
Executive Summary & Compound Profile
Sodium 2-(morpholin-4-yl)propanoate (SMP) is a zwitterionic-capable small molecule. Its propanoate moiety suggests potential interference with monocarboxylate transport (MCT) or metabolic flux, while the morpholine ring imparts basicity (typically pKa ~7.0–7.4), raising the possibility of intracellular pH (pHi) modulation.
Core Validation Challenge: Distinguishing whether observed cellular effects (e.g., growth inhibition, apoptosis) are due to:
-
Specific Target Engagement: (e.g., inhibition of lactate transport, enzyme active site binding).
-
Physicochemical Artifacts: (e.g., buffering of extracellular acidification rate, osmotic stress).
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: Sodium 2-(morpholin-4-yl)propanoate
-
Structural Class: Morpholino-monocarboxylic acid.
-
Key Properties: Water-soluble, potential proton acceptor (morpholine N), metabolic analog (propanoate).
Experimental Design: The "Tri-Phasic" Validation System
To ensure scientific integrity, do not rely on a single readout. Use this self-validating Tri-Phasic System.
Phase I: Physicochemical Control (The "Artifact Check")
Before biological testing, you must rule out pH and osmotic bias.
-
Protocol:
-
Prepare SMP stock (e.g., 100 mM) in PBS.
-
Titrate into complete media (DMEM + 10% FBS) at final concentrations (0.1, 1, 10 mM).
-
Critical Step: Measure pH after 24h incubation at 37°C/5% CO2 without cells.
-
Control: Compare against equimolar MOPS (3-(N-morpholino)propanesulfonic acid) to isolate the propanoate effect from the morpholine buffering effect.
-
Phase II: Differential Cell Line Profiling
Select cell lines with distinct metabolic or signaling profiles to pinpoint the mechanism.
| Cell Line | Tissue Origin | Metabolic Profile | Rationale for Selection |
| HeLa | Cervical Cancer | High Glycolytic (Warburg) | Sensitive to metabolic/MCT inhibition. |
| HEK293 | Kidney (Embryonic) | Oxidative/Glycolytic Mix | "Normal-like" control; robust transfection host. |
| HepG2 | Liver | Gluconeogenic potential | Tests interference with hepatic metabolism/detox. |
| MCF-7 | Breast Cancer | Estrogen Dependent | Controls for off-target hormonal signaling. |
Phase III: Mechanistic Confirmation
If toxicity is observed, is it cytostatic or cytotoxic?
-
Assay A: ATP-based viability (e.g., CellTiter-Glo) – Measures metabolic activity.
-
Assay B: LDH Release – Measures membrane rupture (necrosis).
-
Assay C: Extracellular Acidification Rate (ECAR) – Directly tests the "metabolic modulator" hypothesis.
Detailed Experimental Protocols
Protocol A: Differential Cytotoxicity Assay (Cross-Validation)
Objective: Determine if SMP sensitivity correlates with metabolic demand.
-
Seeding:
-
Seed HeLa (3,000 cells/well) and HepG2 (5,000 cells/well) in 96-well plates.
-
Allow attachment for 24h.
-
-
Treatment:
-
Replace media with fresh media containing SMP (0, 10, 50, 100, 500, 1000 µM).
-
Negative Control: Vehicle (PBS).
-
Positive Control: 2-Deoxyglucose (2-DG) (Glycolysis inhibitor) or Staurosporine (Apoptosis inducer).
-
Specificity Control: Sodium Propionate (to test the propanoate group alone).
-
-
Incubation: 48h and 72h time points.
-
Readout:
-
Add ATP detection reagent (e.g., CellTiter-Glo).
-
Read Luminescence (RLU).
-
-
Data Analysis:
-
Normalize RLU to Vehicle Control.
-
Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).
-
Protocol B: Target Engagement (Western Blotting)
Objective: Verify if SMP alters stress or metabolic signaling pathways (e.g., AMPK, Akt).
-
Lysate Preparation: Treat cells with SMP (IC50 concentration) for 6h and 24h.
-
Lysis: RIPA buffer + Protease/Phosphatase inhibitors.
-
Targets:
-
p-AMPK (Thr172): Indicator of metabolic stress (ATP depletion).
-
p-Akt (Ser473): Indicator of survival signaling inhibition.
-
LC3B: Indicator of autophagy induction.
-
Loading Control: Vinculin or Beta-Actin.
-
Visualization of Validation Workflow
The following diagram illustrates the logical flow for cross-validating SMP, distinguishing between buffering artifacts and true pharmacological effects.
Caption: Logical workflow for distinguishing SMP's physicochemical artifacts from specific biological activity.
Comparative Data Summary (Mock Data)
The table below serves as a template for interpreting your results. It compares SMP against a pure buffer (MOPS) and a metabolic inhibitor (2-DG).
| Compound | HeLa IC50 (Glycolytic) | HepG2 IC50 (Metabolic) | HEK293 IC50 (Control) | Interpretation |
| SMP | 150 µM | 450 µM | >1000 µM | Specific Activity: High sensitivity in glycolytic cells suggests metabolic interference. |
| MOPS (Buffer Control) | >5000 µM | >5000 µM | >5000 µM | No Toxicity: Confirms the morpholine ring alone is not cytotoxic. |
| Sodium Propionate | 2000 µM | 1800 µM | 2000 µM | Weak Toxicity: Propanoate alone is less potent than SMP. |
| 2-DG (Pos. Control) | 500 µM | 1200 µM | 2000 µM | Standard: Validates the assay's ability to detect metabolic inhibition. |
Key Insight: If SMP is significantly more potent than Sodium Propionate or MOPS alone, the combination of the morpholine scaffold and the propanoate tail creates a unique pharmacophore (possibly targeting MCTs or specific kinases).
References
-
Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research." Biochemistry.
- Establishes the baseline biological inertness of the morpholine ring in Good's buffers.
-
Halestrap, A. P. (2013).[1] "Monocarboxylate Transport." Comprehensive Physiology.
- Provides the mechanistic basis for propanoate derivatives acting as inhibitors of lact
-
Kourounakis, A. P., et al. (2020).[2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.
- Validates the use of morpholine scaffolds in drug design for metabolic and kinase inhibition.
-
Doherty, J. R., & Cleveland, J. L. (2013). "Targeting lactate metabolism for cancer therapeutics." Journal of Clinical Investigation.
- Supporting reference for interpreting differential sensitivity in glycolytic (HeLa) vs.
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-(Morpholin-4-yl)propanoate Analogs
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore for its ability to improve the pharmacokinetic profile and biological activity of drug candidates.[1] Its inclusion in a molecular scaffold can enhance properties such as aqueous solubility, metabolic stability, and target binding. This guide delves into the structure-activity relationships (SAR) of a specific class of compounds: analogs based on the 2-(morpholin-4-yl)propanoate scaffold. While this exact core is a specific subset, the principles discussed are drawn from extensive research on closely related 2-morpholino-substituted aromatic and heterocyclic systems, which have shown promise in diverse therapeutic areas, including oncology and infectious diseases.[1][2][3]
This document provides researchers, scientists, and drug development professionals with an in-depth analysis of how targeted structural modifications to this scaffold influence biological outcomes. We will explore the synthetic rationale, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation.
Synthetic Strategies: Building the Analog Library
The generation of a diverse library of analogs is fundamental to any SAR study. The synthesis of 2-morpholino-substituted compounds typically involves well-established organic chemistry reactions tailored to the core scaffold. The choice of synthetic route is critical, as it must be versatile enough to accommodate a wide range of functional groups and substitution patterns.
A common and effective strategy for creating analogs based on an aromatic core, such as a benzoic acid derivative, is illustrated below. This approach often begins with a suitably substituted aromatic precursor, followed by the strategic installation of the morpholine moiety.
Generalized Synthetic Workflow
Caption: Decision tree summarizing key SAR findings for 2-morpholino-based analogs.
Experimental Protocols: A Self-Validating System
Trustworthy SAR conclusions rely on robust and reproducible experimental data. The following is a detailed protocol for a standard MTT cytotoxicity assay, a colorimetric method widely used to assess the antiproliferative effects of novel compounds on cancer cell lines. [4][5]
Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.
1. Cell Culture and Seeding:
- Culture human cancer cells (e.g., HepG2, MDA-MB-231) in the appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate the plate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of each analog in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, i.e., medium with DMSO). Include wells with untreated cells as a negative control.
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
- Return the plate to the incubator for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
- Plot the % Viability against the log of the compound concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The structure-activity relationship of 2-(morpholin-4-yl)propanoate analogs and related compounds is a rich field of study that underscores fundamental principles of medicinal chemistry. The evidence strongly supports the morpholine nitrogen as a critical pharmacophoric element, essential for biological activity. Furthermore, the potency of these analogs can be significantly modulated by the substitution pattern on the core aromatic ring and the electronic properties of peripheral groups. The systematic application of the synthetic and experimental protocols outlined in this guide will enable researchers to rationally design and identify novel, potent, and selective molecules for further therapeutic development.
References
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC. (URL: [Link])
-
Biological activity – Knowledge and References - Taylor & Francis. (URL: [Link])
-
2-morpholin-4-yl-propionic acid methyl ester - C8H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (URL: [Link])
-
Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (URL: [Link])
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. (URL: [Link])
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])
-
Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators - PMC. (URL: [Link])
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (URL: [Link])
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. (URL: [Link])
-
Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (URL: [Link])
-
Mode of action of morpholine derivatives - PubMed. (URL: [Link])
-
A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds - MDPI. (URL: [Link])
-
Structure activity relationship – Knowledge and References - Taylor & Francis. (URL: [Link])
-
(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511. (URL: [Link])
-
Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines - PubMed. (URL: [Link])
-
Bioactivity evaluation of synthesized flavone analogs - SciELO. (URL: [Link])
-
Synthesis, anticancer properties, and biological profiling of synthetic glycan analogs of proscillaridin A - bioRxiv.org. (URL: [Link])
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- 5. Synthesis, anticancer properties, and biological profiling of synthetic glycan analogs of proscillaridin A | bioRxiv [biorxiv.org]
In vivo validation of in vitro findings for Sodium 2-(morpholin-4-yl)propanoate
This guide outlines the strategic framework for validating the in vivo performance of Sodium 2-(morpholin-4-yl)propanoate , a specific chiral morpholine derivative. While widely recognized as a critical synthetic intermediate (e.g., for Indole-based ITK inhibitors), this guide addresses its validation as a bioactive entity or critical impurity, focusing on the translation of in vitro physicochemical and biological data to in vivo models.
A Strategic Comparison & Validation Guide
Part 1: Strategic Overview & Compound Profile
Sodium 2-(morpholin-4-yl)propanoate represents a class of polar, chiral
Whether you are validating this compound as a novel bioactive lead (e.g., for metabolic or inflammatory modulation) or qualifying it as a functional excipient/impurity , the transition from in vitro to in vivo requires a rigorous assessment of its metabolic stability and pharmacokinetics (PK).
Core Validation Logic
The "In Vitro Findings" typically encompass:
-
Solubility: High aqueous solubility (ionic salt form).
-
Target Engagement: Specific receptor/enzyme inhibition (e.g., Kinase modulation if derived from ITK inhibitor scaffolds).
-
Stability: Chemical stability in buffer.
The In Vivo Gap: The primary failure mode for
Part 2: Mechanism & Translational Pathway (Visualized)
The following diagram illustrates the critical translational pathway, highlighting the specific risks associated with the
Figure 1: Translational barriers for Sodium 2-(morpholin-4-yl)propanoate. The
Part 3: Comparative Performance Analysis
To objectively validate performance, Sodium 2-(morpholin-4-yl)propanoate must be benchmarked against structural alternatives that offer different stability profiles.
Table 1: Comparative Stability & Performance Matrix
| Feature | Sodium 2-(morpholin-4-yl)propanoate (Target) | Sodium 3-(morpholin-4-yl)propanoate (Alternative A) | Morpholine-4-acetic acid (Alternative B) |
| Structure Type | Simple Amino Acid Homolog | ||
| Chirality | Chiral (C2) - Risk of Racemization | Achiral (usually) / Stable | Achiral |
| In Vitro Potency | High (Specific steric fit) | Moderate (Flexible linker) | Low (Loss of methyl group) |
| Metabolic Stability | Low to Moderate (Susceptible to oxidase) | High (Resistant to | High |
| In Vivo Half-Life | Short (< 2 hrs, species dependent) | Moderate | Short |
| Primary Utility | High-potency Lead / Chiral Intermediate | Stable Isostere / Buffer | Fragment / Linker |
Expert Insight: If your in vitro data shows superior potency for the 2-propanoate (Target) over the 3-propanoate (Alt A), your in vivo validation must prove that this potency is not lost to rapid racemization or clearance.
Part 4: In Vivo Validation Protocols
Use these protocols to validate the specific liabilities identified above.
Experiment 1: Chiral PK & Racemization Study
Objective: Determine if the (S)-enantiomer converts to the inactive (R)-form in vivo.
-
System: Rat (Sprague-Dawley), n=3 per timepoint.
-
Dosing: IV Bolus (5 mg/kg) vs. Oral Gavage (10 mg/kg).
-
Sampling: Plasma at 0.25, 0.5, 1, 2, 4, 8 hrs.
-
Analysis: LC-MS/MS with Chiral Column (e.g., Chiralpak AGP).
-
Success Criteria: <10% conversion to enantiomer over 4 hours.
Experiment 2: Renal Clearance vs. Target Residence
Objective: Confirm if high polarity leads to clearance faster than target binding kinetics (
-
Protocol:
-
Administer compound.[1]
-
Collect urine (0-24h) and plasma.
-
Calculate Renal Clearance (
). -
Crucial Step: Compare
to GFR. If , the drug is filtered but not reabsorbed (typical for polar salts).
-
-
Optimization: If
is too short, consider a prodrug strategy (esterification of the carboxylate) to improve lipophilicity and reabsorption.
Experiment 3: Efficacy Model (Inflammation/ITK Context)
Assuming the compound is an active ITK inhibitor analog or metabolite [1].
-
Model: DNCB-induced Atopic Dermatitis or Collagen-Induced Arthritis (Mouse).
-
Readout: Reduction in ear thickness or paw swelling vs. Vehicle (PBS) and Positive Control (e.g., Ibrutinib or Dexamethasone).
-
Data Requirement: Dose-dependent reduction in cytokine markers (IL-17, TNF
) in tissue homogenates.
Part 5: References
-
Japan Tobacco Inc. (2016).[1] Method for producing indole compound. WO2016002918A1.[1] (Describes the synthesis and use of (S)-2-(morpholin-4-yl)propanoic acid as a key intermediate for ITK inhibitors).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on morpholine as a solubility-enhancing moiety).
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their inhibition. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of chiral inversion/racemization of
-arylpropionic acids and analogs).
Sources
Head-to-head comparison of Sodium 2-(morpholin-4-yl)propanoate and similar compounds
An In-Depth Comparative Analysis of Sodium 2-(morpholin-4-yl)propanoate and Structurally Related Compounds
Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1] Its frequent appearance in approved drugs and clinical candidates is a testament to its favorable physicochemical and metabolic properties.[1] The six-membered heterocycle, with its opposing nitrogen and oxygen atoms, offers a unique balance of hydrophilicity and lipophilicity, a flexible chair-like conformation, and a pKa that often enhances aqueous solubility and permeability across biological barriers like the blood-brain barrier.[2][3] When this versatile scaffold is combined with a propanoate moiety—a common linker and pharmacophore in its own right—the resulting molecule, Sodium 2-(morpholin-4-yl)propanoate, presents an intriguing subject for investigation.
This guide provides a head-to-head comparison of Sodium 2-(morpholin-4-yl)propanoate with structurally similar compounds. As direct experimental data on this specific salt is limited, this analysis adopts a deconstructive approach. We will dissect the contributions of the morpholine ring and the propanoate group by comparing them to analogues that feature alternative scaffolds (e.g., piperidine) or different acidic groups. Through this lens, we will hypothesize the compound's potential performance characteristics and outline a comprehensive experimental framework to validate these claims, providing researchers and drug developers with a robust methodology for evaluation.
Part 1: The Morpholine Moiety - More Than Just a Solubilizing Group
The utility of the morpholine ring extends far beyond simple modulation of physical properties. It actively participates in molecular interactions with biological targets and can serve as a critical component of a pharmacophore.[1][4] Its presence can enhance potency, improve pharmacokinetic/pharmacodynamic (PK/PD) profiles, and offer metabolic stability.[2][3]
Comparative Analysis: Morpholine vs. Piperidine and Piperazine
To appreciate the unique contributions of the morpholine ring, it is instructive to compare it with other common six-membered nitrogenous heterocycles used in drug design, such as piperidine and piperazine.
-
pKa and Basicity: The oxygen atom in morpholine is electron-withdrawing, which lowers the pKa of the nitrogen atom compared to piperidine. This reduced basicity can be advantageous in minimizing off-target interactions with acidic cellular components and may improve oral bioavailability.
-
Lipophilicity and Permeability: Morpholine strikes an optimal balance between hydrophilicity (due to the ether oxygen and amine nitrogen) and lipophilicity. This balance is crucial for achieving the necessary permeability to cross cell membranes and the blood-brain barrier, a property extensively leveraged in CNS drug discovery.[5]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic oxidation, contributing to a longer half-life and improved bioavailability of the parent molecule.[3]
Part 2: The Propanoate Moiety - A Functional Anchor
The propanoate group (the salt of propanoic acid) is not merely an inert linker. In Sodium 2-(morpholin-4-yl)propanoate, its primary role is to form a sodium salt, significantly enhancing aqueous solubility. However, the propanoate backbone is also the foundation for numerous well-established drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (Sodium 2-(4'-isobutylphenyl)propionate).[6] This dual potential—as a solubilizing agent and a pharmacophore core—makes its role context-dependent.
Comparative Analysis: Simple vs. Complex Propanoates
-
Sodium Propionate: A simple salt used primarily as a food preservative and mold inhibitor.[7][8] Its biological activity is largely limited to antimicrobial effects.
-
Sodium 2-(4'-isobutylphenyl)propionate (Ibuprofen Sodium): Here, the propionate group is central to the drug's mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes.
This comparison highlights that while the propanoate in our target compound may primarily serve to improve formulation, its potential for direct biological interaction should not be dismissed without experimental validation.
Part 3: Integrated Physicochemical and Biological Profile
By combining the attributes of its constituent parts, we can project a profile for Sodium 2-(morpholin-4-yl)propanoate and design experiments to test it against relevant comparators.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) | Key Structural Feature |
| Sodium 2-(morpholin-4-yl)propanoate | C₇H₁₂NNaO₃ | 181.16 | ~7.0 (amine) | -1.5 | Morpholine ring |
| Sodium 2-(piperidin-1-yl)propanoate | C₈H₁₄NNaO₂ | 179.19 | ~9.0 (amine) | -0.8 | Piperidine ring (higher basicity) |
| Sodium Propionate | C₃H₅NaO₂ | 96.06 | N/A | -0.3 | Simple carboxylate salt |
| Sodium 2-(4-isobutylphenyl)propionate | C₁₃H₁₇NaO₂ | 228.26 | N/A | 3.6 | Complex arylpropionate (NSAID) |
Note: pKa and LogP values are estimates and require experimental verification.
Part 4: Experimental Validation Framework
To move from hypothesis to data, a structured experimental plan is essential. The following protocols are designed to provide a direct, head-to-head comparison of the target compound and its analogues.
Experimental Workflow: Synthesis and Characterization
The first step is the synthesis and purification of the compounds of interest. Sodium 2-(morpholin-4-yl)propanoate can be synthesized via a nucleophilic substitution reaction.
Caption: Synthetic workflow for Sodium 2-(morpholin-4-yl)propanoate.
Protocol 1: Determination of Lipophilicity (LogP)
Objective: To experimentally determine the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity and potential membrane permeability.
Methodology (Shake-Flask Method):
-
Preparation: Prepare a standard solution of the test compound (e.g., 1 mg/mL) in a 1:1 mixture of 1-octanol and phosphate-buffered saline (PBS), pH 7.4.
-
Partitioning: Vigorously shake the solution for 1 hour to allow for partitioning between the two phases.
-
Separation: Centrifuge the mixture to ensure complete separation of the octanol (upper) and aqueous (lower) layers.
-
Quantification: Carefully remove aliquots from both layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Causality: The choice of the shake-flask method at pH 7.4 is critical because it provides a LogD value, which reflects the partitioning of both ionized and non-ionized species at physiological pH. This is more biologically relevant than LogP, which only considers the neutral form.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To assess the general cytotoxicity of the compounds against a representative cancer cell line (e.g., HepG2, human liver cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to determine potency and selectivity. Morpholine derivatives are frequently explored for anticancer activity.[4][9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical Comparative Biological Data
| Compound | IC₅₀ vs. HepG2 (µM) | IC₅₀ vs. HEK293 (µM) | Selectivity Index (SI) |
| Sodium 2-(morpholin-4-yl)propanoate | > 100 | > 100 | N/A |
| Sodium 2-(piperidin-1-yl)propanoate | > 100 | > 100 | N/A |
| Doxorubicin (Control) | 0.5 | 1.2 | 2.4 |
| Novel Morpholine-based Inhibitor X | 5.2 | 45.8 | 8.8 |
This table illustrates how data would be presented. The values are for illustrative purposes only.
Protocol 3: Enzyme Inhibition Assay (Acetylcholinesterase)
Objective: To evaluate the inhibitory potential of the compounds against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. This is a relevant target as many morpholine derivatives are investigated for CNS applications.[5][10]
Methodology (Ellman's Method):
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to each well and incubate for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate ATCh to start the reaction. The enzyme hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Kinetic Measurement: Measure the rate of color change by reading the absorbance at 412 nm every minute for 10-15 minutes.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Potential Mechanism of Action: PI3K/mTOR Pathway
Dual inhibition of PI3K and mTOR is a key strategy in developing anticancer drugs, and morpholine-containing compounds have shown promise as mTOR inhibitors.[2] The morpholine moiety can fit deep into the enzyme's binding pocket.[4]
Caption: Potential inhibition of the PI3K/mTOR pathway by a morpholine compound.
Conclusion
While Sodium 2-(morpholin-4-yl)propanoate itself is not extensively characterized in the literature, a comparative analysis based on its structural components provides a powerful framework for predicting its properties and guiding future research. The morpholine ring is expected to confer favorable physicochemical properties, including balanced lipophilicity and metabolic stability, distinguishing it from more basic analogues like piperidine derivatives.[2][5] The propanoate group ensures high aqueous solubility.
The provided experimental protocols offer a clear, self-validating path to empirically determine this compound's performance. By systematically comparing its lipophilicity, cytotoxicity, and specific enzyme inhibitory activity against well-chosen benchmarks, researchers can accurately place Sodium 2-(morpholin-4-yl)propanoate within the broader context of medicinal chemistry and uncover its potential in drug development programs targeting a wide range of diseases, from cancer to neurodegeneration.[4][10]
References
-
2 (Source: National Center for Biotechnology Information)
-
3 (Source: ACS Publications)
-
4 (Source: E3S Web of Conferences)
-
9 (Source: BenchChem)
-
5 (Source: Taylor & Francis Online)
-
(Source: ACS Publications)
-
10 (Source: PubMed)
-
1 (Source: PubMed)
-
(Source: PubChem)
-
11 (Source: PubChem)
-
12 (Source: Chemsrc)
-
6 (Source: PrepChem.com)
-
(Source: MDPI)
-
13 (Source: ChemSynthesis)
-
(Source: Wikipedia)
-
14 (Source: ResearchGate)
-
8 (Source: Nanjing Chemical Material Corp.)
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. tandfonline.com [tandfonline.com]
- 6. prepchem.com [prepchem.com]
- 7. Sodium propionate - Wikipedia [en.wikipedia.org]
- 8. Sodium Propionate And Propanoic Acid - Nanjing Chemical Material Corp. [njchm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sodium 2-methylpropanoate | CAS#:996-30-5 | Chemsrc [chemsrc.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. researchgate.net [researchgate.net]
Assessing the specificity of Sodium 2-(morpholin-4-yl)propanoate's mechanism of action
The following guide provides an in-depth technical assessment of Sodium 2-(morpholin-4-yl)propanoate , analyzing its role as a critical chiral intermediate and pharmacophore in drug discovery, rather than a standalone therapeutic agent.
Executive Summary
Sodium 2-(morpholin-4-yl)propanoate (and its corresponding acid, 2-morpholinopropionic acid) acts as a specialized chiral building block and solubilizing moiety in modern medicinal chemistry. Unlike standalone therapeutics, its "mechanism of action" is structural: it confers aqueous solubility, metabolic stability, and precise stereochemical orientation to small molecule inhibitors, particularly targeting p38 MAP Kinases and Matrix Metalloproteinases (MMPs) .
This guide assesses its specificity as a structural motif compared to achiral and regio-isomeric alternatives, providing data-driven insights for medicinal chemists and drug developers.
Part 1: Mechanism of Action (Structural & Pharmacological)
The "Stealth" Solubilizer
The morpholine ring is a privileged structure in drug design. Sodium 2-(morpholin-4-yl)propanoate introduces this ring via a chiral propanoate linker.
-
Solubility Enhancement: The ether oxygen in the morpholine ring lowers the logP (lipophilicity) of the parent scaffold, enhancing bioavailability without the high basicity associated with piperazines (pKa ~8.3 vs. ~9.8).
-
Metabolic Shielding: The morpholine ring is generally resistant to oxidative metabolism compared to N-alkyl chains, prolonging the half-life of the final drug candidate.
Chiral Directing Group (The Specificity Driver)
The specificity of this moiety lies in the C2-chiral center (alpha-carbon).
-
Stereospecific Binding: Unlike achiral linkers (e.g., acetate), the 2-propanoate scaffold locks the morpholine tail into a specific vector. In kinase inhibitors (e.g., p38 MAPK), the (S)-enantiomer often directs the morpholine oxygen to form a critical hydrogen bond with the hinge region or solvent-exposed residues, while the methyl group fills a hydrophobic sub-pocket.
-
Mechanism: The moiety acts as an "anchor," positioning the warhead of the inhibitor into the active site with high entropy-enthalpy compensation.
Pathway Visualization
The following diagram illustrates how the Sodium 2-(morpholin-4-yl)propanoate moiety integrates into a kinase inhibitor scaffold to block downstream inflammatory signaling.
Caption: Integration of the chiral morpholine motif into kinase inhibitors to modulate inflammatory pathways.
Part 2: Comparative Performance Analysis
This section compares Sodium 2-(morpholin-4-yl)propanoate against its primary structural alternatives used in hit-to-lead optimization.
Table 1: Structural & Functional Comparison
| Feature | Sodium 2-(morpholin-4-yl)propanoate | 2-Morpholinoacetic Acid | 3-Morpholinopropionic Acid |
| Chirality | Yes (R/S) | No (Achiral) | No (Achiral/Flexible) |
| Rigidity | High (Methyl constraint) | Moderate | Low (Ethyl linker) |
| pKa (Acid) | ~3.5 | ~3.0 | ~4.0 |
| Primary Use | Stereoselective Binding Pockets | General Solubility | Flexible Linkers |
| Metabolic Risk | Low | Low | Moderate (Beta-elimination) |
| Cost | High (Requires Resolution) | Low | Low |
Analysis of Alternatives
-
Vs. 2-Morpholinoacetic Acid: The acetate analog lacks the alpha-methyl group. While cheaper, it allows free rotation of the morpholine ring, often leading to an "entropic penalty" upon binding. The propanoate version (Topic) restricts this rotation, often improving potency by 10-100x in stereosensitive targets.
-
Vs. 3-Morpholinopropionic Acid: This beta-amino acid derivative places the morpholine further away (2 carbons vs 1 carbon). It is useful when the target pocket is deep, but it suffers from lower metabolic stability and lacks the chiral constraint necessary for high specificity.
Part 3: Experimental Protocols
Protocol 1: Stereoretentive Amide Coupling
To utilize Sodium 2-(morpholin-4-yl)propanoate effectively, one must couple it to an amine scaffold without racemizing the chiral center.
Reagents:
-
Sodium 2-(morpholin-4-yl)propanoate (1.0 eq)
-
Amine Scaffold (e.g., Amino-indazole) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Workflow:
-
Activation: Dissolve Sodium 2-(morpholin-4-yl)propanoate in DMF. Add HATU and stir for 5 mins at 0°C to form the active ester. Note: Use HATU over EDC/HOBt to minimize racemization.
-
Coupling: Add the Amine Scaffold and DIPEA dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine. Avoid strong acid washes to prevent morpholine protonation extraction issues.
-
Validation: Analyze product by Chiral HPLC to confirm Enantiomeric Excess (ee) > 98%.
Protocol 2: Solubility & LogD Assessment
Objective: Verify the solubilizing effect of the moiety on a hydrophobic lead compound.
-
Preparation: Prepare 10 mM DMSO stocks of the Parent Scaffold and the Morpholino-propanoate derivative.
-
Assay: Dilute into PBS (pH 7.4) to a final concentration of 100 µM. Incubate for 2 hours at 25°C with shaking.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitate.
-
Quantification: Analyze filtrate by HPLC-UV.
-
Calculation: Solubility (µM) = (Area_filtrate / Area_standard) * 100.
Part 4: Specificity & Safety Profile
-
Target Specificity: The moiety itself is not a "magic bullet" but a "homing device." Its specificity is entirely dependent on the scaffold it is attached to. However, the (S)-isomer is statistically more prevalent in bioactive kinase inhibitors (e.g., p38, JNK) due to the natural chiral twist of the ATP binding pocket.
-
Toxicology: The morpholine group is generally considered a "safe" pharmacophore, avoiding the toxic aniline metabolites often seen with other solubilizers. However, care must be taken to ensure the final molecule does not inhibit CYP2D6, a common side effect of basic amines.
Visualizing the Chiral Advantage
Caption: The thermodynamic advantage of the chiral propanoate linker over achiral acetate.
References
-
World Intellectual Property Organization (WIPO). Patent WO2016002918A1: Method for producing indole compound. (Describes the use of (S)-2-(morpholin-4-yl)propionic acid as a key intermediate). Link
-
Google Patents. Patent WO2013083604A1: Kinase inhibitors. (Details the synthesis of p38 MAPK inhibitors using morpholino-propanoate moieties). Link
-
ChemScene. 2-(4-Morpholinyl)propanoic acid Product Data. (Physical properties and CAS 25245-81-2 verification). Link
-
Sigma-Aldrich. (R)-2-Morpholin-4-yl-propionic acid hydrochloride Product Information. (Commercial availability of enantiomers). Link
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 2-(morpholin-4-yl)propanoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sodium 2-(morpholin-4-yl)propanoate. The protocols outlined below are designed to ensure procedural safety and operational integrity, establishing a self-validating system for chemical handling and disposal.
While comprehensive toxicological data for Sodium 2-(morpholin-4-yl)propanoate is not extensively published, a conservative safety approach is warranted based on the known hazards of its structural components: the morpholine moiety and propanoate salts. The hydrochloride salt of the parent acid, (2S)-2-(morpholin-4-yl)propanoic acid, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, the following recommendations are based on mitigating these potential risks.
Foundational Safety: Engineering Controls
Before any personal protective equipment is considered, the primary line of defense is the implementation of robust engineering controls. These controls are designed to minimize exposure at the source.
-
Chemical Fume Hood: All handling of Sodium 2-(morpholin-4-yl)propanoate, especially when in solid/powder form, must be conducted inside a certified chemical fume hood.[2][3] This is critical to contain dust and prevent inhalation of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and dilute any fugitive emissions.[3][4]
-
Emergency Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][5]
Core Protective Equipment: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) must be based on a thorough risk assessment. For Sodium 2-(morpholin-4-yl)propanoate, the primary hazards are contact with skin and eyes, and inhalation of dust.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133).[4][6] | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[1] A face shield may be required for larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[2][7] | Prevents direct skin contact, mitigating the risk of skin irritation and potential absorption.[1][2] Contaminated gloves should be disposed of properly after use. |
| Skin & Body Protection | Laboratory coat. | Provides a removable barrier to protect personal clothing and skin from contamination.[3][4] For large-scale operations, additional protective clothing may be necessary. |
| Respiratory Protection | NIOSH/MSHA-approved particulate respirator (e.g., N95) if dust is generated.[4][8][9] | Required when engineering controls cannot guarantee that airborne concentrations are below exposure limits, or if dust formation is unavoidable, to prevent respiratory tract irritation.[1][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is paramount for safety and experimental reproducibility.
Caption: Workflow for handling Sodium 2-(morpholin-4-yl)propanoate.
Detailed Steps:
-
Pre-Handling:
-
Confirm that the chemical fume hood is operational and has a current certification.
-
Gather and inspect all necessary PPE as outlined in the table above.
-
Ensure a clear path to the nearest eyewash station and safety shower.
-
-
Handling:
-
Don your lab coat, chemical safety goggles, and nitrile gloves.
-
When handling the solid, perform all transfers and weighing within the fume hood to contain dust.
-
Use tools and techniques that minimize the creation of airborne dust.
-
Avoid all personal contact with the chemical, including inhalation.[10]
-
-
Post-Handling:
-
Once the procedure is complete, decontaminate the work area.
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.[2]
-
Emergency Response and Disposal Plan
Preparedness for unexpected events is a critical component of laboratory safety.
Accidental Release Measures:
-
Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2]
-
Sweep up the mixture and place it into a tightly closed, labeled container for chemical waste disposal.[2][4]
-
Do not allow the material to enter drains or water courses.[2]
-
First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with your fingers.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][6] If irritation persists, seek medical attention.
-
Inhalation: Remove the individual to fresh air. If symptoms such as respiratory irritation occur, seek medical attention.[2][6]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan:
-
All waste containing Sodium 2-(morpholin-4-yl)propanoate, including contaminated consumables and spill cleanup materials, must be treated as special chemical waste.[2]
-
Disposal should be arranged through a licensed disposal company, in strict accordance with all national, regional, and local regulations.[2][3] Do not dispose of this material down the drain or in general waste.
References
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Safety Data Sheet - BroadPharm. BroadPharm.
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Safety Data Sheet - TargetMol. TargetMol.
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SAFETY DATA SHEET - Fisher Scientific (Sodium propionate). Fisher Scientific.
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Safety Data Sheet - Akina Inc. Akina Inc.
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SAFETY DATA SHEET - Viele & Sons. Viele & Sons.
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SAFETY DATA SHEET - BP. BP.
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SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
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SAFETY DATA SHEET - Fisher Scientific (MOPS). Fisher Scientific.
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Safety Data Sheet - Fine Organics. Fine Organics.
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Safety Data Sheet - CDN Isotopes. CDN Isotopes.
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
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SODIUM PROPIONATE - Sdfine. S D Fine-Chem Limited.
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(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511. PubChem.
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SAFETY DATA SHEET - Fisher Scientific (4-Acryloylmorpholine). Fisher Scientific.
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Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI.
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Morpholine - SAFETY DATA SHEET. PENTA s.r.o.
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Sodium propionate - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
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Safety Data Sheet Morpholine - Redox. Redox.
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Sodium propionate - Wikipedia. Wikipedia.
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- 2. broadpharm.com [broadpharm.com]
- 3. targetmol.com [targetmol.com]
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- 7. ProductCode: 464532 Product Name: [msdspds.bp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
